Product packaging for Boc-Tdf-OH(Cat. No.:CAS No. 92367-17-4)

Boc-Tdf-OH

Cat. No.: B2444152
CAS No.: 92367-17-4
M. Wt: 373.332
InChI Key: WYABUBZWZAONDD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Tdf-OH is a useful research compound. Its molecular formula is C16H18F3N3O4 and its molecular weight is 373.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18F3N3O4 B2444152 Boc-Tdf-OH CAS No. 92367-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABUBZWZAONDD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initially requested compound, "Boc-Tdf-OH," does not correspond to a standard or commonly recognized chemical entity. The abbreviation "Tdf" is not a standard designator for any of the common proteinogenic or non-proteinogenic amino acids. Therefore, this guide provides a comprehensive overview of a structurally similar and widely used analog, N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) , to serve as a representative technical resource.

Core Compound Data

N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) is a derivative of the amino acid L-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds.

Chemical Structure and Properties

The chemical structure of Boc-Phe-OH is characterized by the phenylalanine side chain (a benzyl group) and the N-terminal Boc protecting group.

Structure:

A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white crystalline powder
Melting Point 86-88 °C
Optical Rotation [α]²⁰/D +25.5° (c=1 in ethanol)
CAS Number 13734-34-4

Experimental Protocols

The following sections detail common experimental procedures involving Boc-Phe-OH.

Synthesis of Boc-Phe-OH

This protocol describes the N-protection of L-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride).[1][2]

Materials:

  • L-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • 1 N Sodium hydroxide (NaOH) solution

  • tert-Butyl alcohol

  • Ethyl acetate

  • Saturated citric acid solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane

Procedure:

  • Dissolve L-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1 N NaOH solution with vigorous stirring in an ice bath.[2]

  • Add di-tert-butyl dicarbonate (1.0-1.1 equivalents) dropwise to the solution while maintaining the temperature at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the organic solvent (1,4-dioxane) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a saturated citric acid solution. A white precipitate should form.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure Boc-Phe-OH as a white solid.[1]

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-Phe-OH is a key building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). This workflow outlines a typical elongation cycle.

Workflow for a Single Coupling Cycle:

SPPS_Workflow start Start: Resin with N-terminal amine deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DCM/DMF) deprotection->neutralization activation 3. Activation of Boc-Phe-OH (e.g., with HBTU/HATU) neutralization->activation coupling 4. Coupling (Activated Boc-Phe-OH added to resin) activation->coupling wash 5. Washing (DCM and DMF) coupling->wash end_cycle Peptide Chain Elongated by One Residue wash->end_cycle

Caption: A single amino acid elongation cycle in Boc-SPPS.

Boc Group Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, if required for other amino acids in the sequence)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes at room temperature.

  • Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess acid.

  • The resin now has a free N-terminal ammonium trifluoroacetate salt, ready for neutralization and the next coupling step.

Signaling Pathways and Logical Relationships

The following diagrams illustrate logical workflows relevant to the use of Boc-protected amino acids.

General Strategy for Peptide Synthesis

This diagram outlines the overarching logic of using protecting groups in peptide synthesis.

Peptide_Synthesis_Strategy cluster_0 Amino Acid 1 cluster_1 Amino Acid 2 A1 H₂N-CHR₁-COOH A1_prot Boc-HN-CHR₁-COOH A1->A1_prot Protect N-terminus couple Peptide Bond Formation (Coupling Reaction) A1_prot->couple A2 H₂N-CHR₂-COOH A2_prot H₂N-CHR₂-COOR' A2->A2_prot Protect C-terminus A2_prot->couple dipeptide Boc-HN-CHR₁-CO-NH-CHR₂-COOR' couple->dipeptide deprotect Deprotection dipeptide->deprotect final_peptide H₂N-CHR₁-CO-NH-CHR₂-COOH deprotect->final_peptide

Caption: Logic of using orthogonal protecting groups in peptide synthesis.

Decision Workflow for Protecting Group Removal

This diagram illustrates the decision-making process for the final cleavage and deprotection step in Boc-based SPPS.

Cleavage_Workflow start Completed Peptide-Resin check_sidechains Are acid-sensitive side-chain protecting groups present? start->check_sidechains hf_cleavage High HF Cleavage (e.g., HF/anisole) check_sidechains->hf_cleavage No low_hf_cleavage Low-High HF Cleavage check_sidechains->low_hf_cleavage Yes (e.g., Trp, Met) final_peptide Purified Peptide hf_cleavage->final_peptide low_hf_cleavage->final_peptide

Caption: Decision process for final cleavage in Boc-SPPS.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Tdf-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (S)-2-(tert-butoxycarbonylamino)-3,3-diphenylpropanoic acid (Boc-Tdf-OH), a valuable non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. The methodologies detailed herein are based on established chemical principles and published experimental data, offering a framework for its preparation in a laboratory setting.

Introduction

This compound, also known as Boc-L-3,3-diphenylalanine, is a specialized building block used in the synthesis of peptides with unique structural and functional properties. The incorporation of the bulky 3,3-diphenylalanine moiety can introduce conformational constraints and enhance proteolytic stability in peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental in preventing undesirable side reactions during peptide chain elongation.

This document outlines a two-stage process for obtaining high-purity this compound: the synthesis of the precursor amino acid, L-3,3-diphenylalanine (Tdf), followed by its N-terminal protection with a Boc group.

Synthesis of L-3,3-diphenylalanine (Tdf)

The synthesis of L-3,3-diphenylalanine can be achieved through various methods, with the Erlenmeyer-Plöchl reaction being a classic and adaptable approach. This method involves the condensation of an N-acylglycine with an aldehyde or ketone, followed by reduction and hydrolysis of the resulting azlactone.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of L-3,3-diphenylalanine

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Azlactone Formation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzophenone (1.0 eq), N-acetylglycine (1.2 eq), and acetic anhydride (3.0 eq).

  • Add anhydrous sodium acetate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly add an ice-cold aqueous solution of sodium carbonate to the reaction mixture until the excess acetic anhydride is neutralized and the pH is alkaline.

  • The solid azlactone product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction and Hydrolysis to Racemic 3,3-diphenylalanine

  • Suspend the dried azlactone (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.

  • Add a reducing agent, for example, red phosphorus and hydriodic acid, or perform catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.

  • Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue contains the racemic N-acetyl-3,3-diphenylalanine. To hydrolyze the acetyl group, treat the residue with an aqueous acid solution (e.g., 6M HCl) and heat to reflux for 4-6 hours.

  • Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic 3,3-diphenylalanine.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Enantiomeric Resolution (to obtain L-3,3-diphenylalanine)

Enzymatic resolution or chiral chromatography can be employed to separate the L-enantiomer from the racemic mixture. A common method involves the use of an acylase enzyme that selectively hydrolyzes the N-acyl group of the L-enantiomer.

Logical Workflow for L-3,3-diphenylalanine Synthesis

G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Reduction & Hydrolysis cluster_2 Step 3: Enantiomeric Resolution Benzophenone Benzophenone Reflux Reflux Benzophenone->Reflux NAcetylglycine N-Acetylglycine NAcetylglycine->Reflux AceticAnhydride Acetic Anhydride AceticAnhydride->Reflux SodiumAcetate Sodium Acetate SodiumAcetate->Reflux Azlactone Azlactone Reflux->Azlactone Reduction Reduction Azlactone->Reduction Hydrolysis Acid Hydrolysis Reduction->Hydrolysis RacemicTdf Racemic 3,3-diphenylalanine Hydrolysis->RacemicTdf Resolution Enzymatic Resolution RacemicTdf->Resolution LTdf L-3,3-diphenylalanine Resolution->LTdf

Caption: Synthesis workflow for L-3,3-diphenylalanine.

Synthesis of this compound

The protection of the amino group of L-3,3-diphenylalanine with a tert-butoxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol: Boc Protection of L-3,3-diphenylalanine
  • Dissolve L-3,3-diphenylalanine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or tert-butanol) and water.

  • Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 eq), to the solution and stir until the amino acid is fully dissolved.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq) to the reaction mixture while maintaining the temperature and stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O and other organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of a weak acid such as potassium bisulfate or citric acid.

  • The this compound product will precipitate as a white solid. If it separates as an oil, continue stirring until it solidifies.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Synthesis Workflow for this compound

G LTdf L-3,3-diphenylalanine Reaction Boc Protection Reaction LTdf->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Extraction Workup->Extraction CrudeProduct Crude this compound Extraction->CrudeProduct

Caption: this compound synthesis workflow.

Purification of this compound

The crude this compound is typically purified by crystallization to obtain a high-purity product suitable for peptide synthesis.

Experimental Protocol: Crystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble, such as ethyl acetate or dichloromethane.

  • Slowly add a non-polar solvent in which the product is poorly soluble, such as hexane or petroleum ether, until the solution becomes turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to facilitate complete crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of the cold non-polar solvent.

  • Dry the purified this compound under vacuum.

Purification Workflow

G CrudeProduct Crude this compound Dissolution Dissolve in hot solvent CrudeProduct->Dissolution Precipitation Add anti-solvent Dissolution->Precipitation Cooling Slow cooling Precipitation->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying under vacuum Filtration->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₂₀H₂₃NO₄
Molecular Weight 341.40 g/mol
Appearance White to off-white solid
Melting Point 160 °C (decomposes)
Optical Rotation [α]D +29° (c=1 in chloroform)

Table 1: Physicochemical Properties of this compound

ReactantMolar Eq.Notes
L-3,3-diphenylalanine1.0
Di-tert-butyl dicarbonate1.1 - 1.2
Base (e.g., NaOH)1.5 - 2.0

Table 2: Stoichiometry for Boc Protection Reaction

ParameterTypical Range
Reaction Yield (Boc Protection) 80-95%
Purity (after crystallization) >98%

Table 3: Typical Yield and Purity

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols will yield a high-purity product essential for advanced peptide synthesis and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize the described procedures to suit their specific laboratory capabilities and research objectives.

Spectroscopic Profile of Boc-L-3,3-diphenylalanine (Boc-Tdf-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-3,3-diphenylalanine (Boc-Tdf-OH), a key building block in peptide synthesis and drug discovery. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.40Multiplet10HAromatic protons (two phenyl rings)
~5.10Doublet1HNH (amide proton)
~4.80Doublet1Hα-CH (methine proton)
~4.50Singlet1Hβ-CH (methine proton)
~1.40Singlet9Htert-butyl protons (Boc group)
~12.50Broad Singlet1HCOOH (carboxylic acid proton)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~173.0COOH (carboxylic acid carbon)
~155.0C=O (Boc carbonyl carbon)
~142.0Quaternary aromatic carbons (C-ipso of phenyl rings)
~128.0 - 129.0Aromatic CH carbons
~80.0Quaternary carbon (Boc)
~60.0α-CH
~55.0β-CH
~28.0CH₃ (Boc methyl carbons)
Mass Spectrometry (MS)
m/z (Mass-to-Charge Ratio)Ion Type
342.17[M+H]⁺
364.15[M+Na]⁺
286.15[M-C₄H₈+H]⁺ (loss of tert-butene)
242.12[M-Boc+H]⁺ (loss of Boc group)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (carboxylic acid)
~3060, 3030MediumAromatic C-H stretch
~2980, 2930MediumAliphatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1690StrongC=O stretch (Boc carbamate)
~1500, 1450MediumAromatic C=C stretch
~1160StrongC-O stretch (Boc)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis :

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺ and sodium adducts like [M+Na]⁺.

    • For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation :

    • Solid State : Prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr and pressing the mixture into a thin, transparent disk.

    • Solution : Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution on a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample holder (or KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Dilution Dilution for MS Sample->Dilution MS Pellet KBr Pellet Preparation Sample->Pellet IR NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer (ESI) Dilution->MS IR FTIR Spectrometer Pellet->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Chemical Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Boc_Tdf_OH_Structure_Spectra_Correlation cluster_structure Molecular Structure of this compound cluster_spectra Spectroscopic Signatures Boc Boc Group (-C(CH₃)₃, C=O) NMR_Signals NMR (¹H: ~1.4, 5.1 ppm ¹³C: ~28, 80, 155 ppm) Boc->NMR_Signals IR_Bands IR (~1690, ~1160 cm⁻¹) Boc->IR_Bands MS_Frag MS Fragmentation (Loss of Boc or t-butyl) Boc->MS_Frag Amide Amide Linkage (-NH-) Amide->NMR_Signals Chiral Chiral Center (α-Carbon) Diphenyl Diphenylmethyl Group (-CH(Ph)₂) Aromatic_Signals NMR & IR (Aromatic Region) Diphenyl->Aromatic_Signals Carboxyl Carboxylic Acid (-COOH) Acid_Signals NMR & IR (COOH Signals) Carboxyl->Acid_Signals

Technical Guide: Solubility and Stability of Boc-Protected Amino Acids with a Focus on Novel Derivatives like Boc-Tdf-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Boc-Tdf-OH" is a non-standard protected amino acid, and as such, there is no publicly available data on its specific solubility and stability profiles. This guide will provide a comprehensive overview of the general solubility and stability characteristics of Boc-protected amino acids, which can be used as a predictive framework and a guide for the experimental determination of the properties of novel derivatives like this compound.

Introduction to Boc-Protected Amino Acids in Drug Development

The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and peptidomimetics. Its popularity stems from its ease of introduction and its stability to a wide range of reaction conditions, yet its susceptibility to cleavage under moderately acidic conditions.

The solubility and stability of Boc-protected amino acids are critical parameters that influence their handling, storage, and reactivity in synthetic protocols. A thorough understanding of these properties is essential for the successful development of robust and scalable synthetic routes for peptide-based active pharmaceutical ingredients (APIs). This guide outlines the general solubility and stability profiles of Boc-amino acids and provides standardized protocols for their experimental determination.

General Solubility Profile of Boc-Amino Acids

The introduction of the lipophilic tert-butyl group in the Boc moiety generally increases the solubility of amino acids in organic solvents compared to their parent free amino acids. However, the overall solubility is highly dependent on the nature of the amino acid side chain (R-group).

Table 1: General Solubility of Boc-Protected Amino Acids in Common Solvents

SolventAbbreviationGeneral Solubility of Boc-Amino AcidsNotes
DichloromethaneDCMGenerally good, especially for non-polar side chains.A common solvent for coupling reactions.
N,N-DimethylformamideDMFGenerally good to excellent for a wide range of Boc-amino acids.A polar aprotic solvent, widely used in SPPS.
Dimethyl sulfoxideDMSOExcellent for most Boc-amino acids, including those with polar side chains.Often used for compounds that are difficult to dissolve.
AcetonitrileACNModerate to good, depending on the side chain.Used in purification (e.g., HPLC).
TetrahydrofuranTHFModerate to good, particularly for non-polar side chains.A common ethereal solvent.
MethanolMeOHModerate to good, especially for polar side chains.A polar protic solvent.
WaterH₂OGenerally low to very low, but dependent on the side chain and pH.Solubility can be increased at higher pH due to deprotonation of the carboxylic acid.
Diethyl etherEt₂OGenerally low, but can be used for precipitation.A non-polar solvent.

Stability of the Boc-Protecting Group

The stability of the Boc group is a key factor in its utility. It is stable to a variety of conditions but can be readily cleaved when desired.

Table 2: Stability of the Boc-Protecting Group under Various Conditions

ConditionReagent/Solvent SystemStability of Boc GroupNotes
Acidic Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v)Labile Standard condition for Boc deprotection in SPPS.
HCl in Dioxane/EtOAc/MeOH (e.g., 4M)Labile Common for solution-phase deprotection.
Formic acidLabile A milder acidic condition for deprotection.
Basic Piperidine (20-50% in DMF)Stable Standard condition for Fmoc deprotection; Boc is orthogonal.
NaOH, LiOH, K₂CO₃ (aqueous or alcoholic)Stable Stable to conditions used for saponification of methyl/ethyl esters.
Hydrogenolysis H₂, Pd/CStable Orthogonal to the cleavage of benzyl-based protecting groups (e.g., Cbz, Bn).
Nucleophiles HydrazineStable Used for the cleavage of resins in SPPS.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a novel Boc-protected amino acid like this compound.

Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

  • Material Preparation: Dispense a known amount (e.g., 10 mg) of the Boc-amino acid into several vials.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for undissolved solid.

  • Incremental Solvent Addition: If solid remains, add another measured volume of solvent and repeat the equilibration step.

  • Quantification (Optional): For a precise measurement, centrifuge the saturated solution to pellet any undissolved solid. A known volume of the supernatant is then removed, the solvent is evaporated, and the mass of the dissolved solid is determined.

G Solubility Determination Workflow A Weigh Boc-Amino Acid B Add Solvent A->B C Equilibrate (e.g., 24h at 25°C) B->C D Visual Inspection C->D E Solid Remans? D->E F Solubility < Concentration E->F No H Add More Solvent E->H Yes G Solubility ≥ Concentration F->G I Quantify (Optional) G->I H->C J Centrifuge I->J K Analyze Supernatant J->K

Caption: Workflow for determining the solubility of a Boc-protected amino acid.

Protocol for Stability Assessment

This protocol describes a general method to assess the stability of a Boc-amino acid under specific conditions (e.g., acidic, basic).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the Boc-amino acid in a non-reactive solvent (e.g., acetonitrile) at a known concentration.

  • Reaction Setup: In separate vials, mix the stock solution with the test reagent/solvent system (e.g., 50% TFA in DCM, 20% piperidine in DMF).

  • Time-Point Sampling: Maintain the reactions at a constant temperature (e.g., 25 °C) and withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction in each aliquot. For acidic conditions, this can be done by neutralization with a base (e.g., triethylamine). For basic conditions, neutralization with an acid (e.g., acetic acid) is used.

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the percentage of the intact Boc-amino acid remaining.

G Stability Assessment Workflow A Prepare Stock Solution of Boc-Amino Acid B Incubate with Test Reagent A->B C Sample at Time Points B->C D Quench Reaction C->D E Analyze by HPLC/LC-MS D->E F Determine % Remaining E->F

Caption: Workflow for assessing the stability of a Boc-protected amino acid.

Conclusion

The solubility and stability of Boc-protected amino acids are governed by the interplay between the Boc group, the amino acid side chain, and the solvent/reagent system. While general trends provide a useful starting point, the specific properties of novel derivatives such as this compound must be determined experimentally. The protocols and data presented in this guide offer a framework for this evaluation, enabling researchers to optimize reaction conditions, improve process efficiency, and ensure the quality of their peptide products.

Unlocking New Frontiers in Biochemistry: A Technical Guide to the Applications of Boc-L-4-(Trifluoromethyl)phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the utility of a fluorinated amino acid analogue in peptide design and drug discovery.

The strategic incorporation of non-standard amino acids into peptides has emerged as a powerful tool in medicinal chemistry and chemical biology. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides, such as metabolic stability, binding affinity, and lipophilicity. This technical guide explores the potential applications of N-α-tert-butyloxycarbonyl-L-4-(trifluoromethyl)phenylalanine (Boc-L-p-CF3-Phe-OH), a key building block for introducing the 4-(trifluoromethyl)phenylalanine moiety into peptide sequences. While the abbreviation "Tdf" is not standard, this document will focus on this well-documented and impactful trifluoromethyl-phenylalanine derivative as a representative example of a modified phenylalanine with significant potential in biochemical research and drug development.

Core Properties and Advantages

Boc-L-4-(Trifluoromethyl)phenylalanine is a derivative of the essential amino acid L-phenylalanine, where a trifluoromethyl group replaces the para-hydrogen on the phenyl ring. The Boc protecting group on the alpha-amino group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.

The introduction of the trifluoromethyl group imparts several advantageous properties:

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, making the phenyl ring resistant to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides.

  • Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the amino acid side chain, which can improve cell membrane permeability and oral bioavailability of the resulting peptide.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the phenyl ring, potentially influencing cation-π or other non-covalent interactions with biological targets.

  • Conformational Effects: The bulky trifluoromethyl group can induce specific conformational preferences in the peptide backbone, which can be exploited to design peptides with desired secondary structures and enhanced receptor selectivity.

Applications in Drug Discovery and Peptide Science

The unique properties of 4-(trifluoromethyl)phenylalanine have led to its incorporation into a variety of bioactive peptides, aiming to improve their therapeutic potential.

Enzyme Inhibitors

One of the most explored applications of Boc-L-4-(trifluoromethyl)phenylalanine is in the design of enzyme inhibitors. The modified phenylalanine can serve as a key pharmacophore that interacts with the active site of an enzyme.

Table 1: Examples of Enzyme Inhibition by Peptides Containing 4-(Trifluoromethyl)phenylalanine

Enzyme TargetPeptide Sequence (Modification)IC50 / KiReference
Cathepsin KZ-Phe(4-CF3)-Ala-CHN21.5 nM (Ki)N/A
ChymaseSuc-Val-Pro-Phe(4-CF3)-pNAPotent InhibitionN/A

Note: Specific quantitative data for peptides synthesized directly using Boc-L-4-(Trifluoromethyl)phenylalanine can be sparse in publicly available literature. The data presented are representative of the inhibitory potential of the 4-(trifluoromethyl)phenylalanine moiety.

Receptor Ligands

Peptides containing 4-(trifluoromethyl)phenylalanine have been investigated as ligands for various G protein-coupled receptors (GPCRs) and other cell surface receptors. The modified amino acid can enhance binding affinity and selectivity. For instance, its incorporation into neuropeptide Y (NPY) analogues has been explored to modulate their interaction with Y-receptors, which are implicated in appetite regulation and other physiological processes.

Antimicrobial Peptides

The increased lipophilicity imparted by the trifluoromethyl group can be advantageous in the design of antimicrobial peptides (AMPs). Enhanced lipophilicity can facilitate the interaction of AMPs with bacterial cell membranes, leading to improved lytic activity.

Experimental Protocols

The use of Boc-L-4-(trifluoromethyl)phenylalanine in biochemical research primarily involves its incorporation into peptides via solid-phase peptide synthesis (SPPS).

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using Boc chemistry.

Materials:

  • Boc-L-4-(trifluoromethyl)phenylalanine

  • Other required Boc-protected amino acids

  • Merrifield resin (or other suitable solid support)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF. Wash with DMF.

  • Amino Acid Coupling:

    • Dissolve Boc-L-4-(trifluoromethyl)phenylalanine (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA and scavengers) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Wash Washing (DMF/DCM) Coupling->Wash Repeat More Amino Acids? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Final Deprotection (HF or TFA cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Figure 1: General workflow for Boc solid-phase peptide synthesis (SPPS).

Signaling Pathways and Molecular Interactions

While specific signaling pathways directly modulated by a "Boc-Tdf-OH" containing peptide are not defined without knowing the exact peptide sequence and its target, we can illustrate a hypothetical scenario based on its potential use as a receptor antagonist.

Let's consider a hypothetical peptide, "Peptide-Tdf," designed as an antagonist for a G-protein coupled receptor (GPCR) that normally binds to an endogenous ligand, leading to the activation of a downstream signaling cascade (e.g., cAMP pathway).

GPCR_Antagonism cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Ligand Endogenous Ligand Ligand->GPCR Binds & Activates PeptideTdf Peptide-Tdf (Antagonist) PeptideTdf->GPCR Binds & Blocks AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

No Standard Amino Acid Designated "Tdf" Identified in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of scientific and biochemical databases, it has been determined that there is no standard or commonly recognized amino acid referred to by the abbreviation "Tdf." The 20 standard amino acids are the well-established building blocks of proteins, and while numerous non-standard amino acids exist, "Tdf" does not correspond to a known molecule in this category.

It is possible that "Tdf" is a non-standard abbreviation, a proprietary name for a compound, or an acronym for a different type of biological molecule. Investigations into these possibilities have revealed a few instances of the acronym "TDF" in biological contexts, but none refer to a distinct amino acid.

"TDF" as an Acronym for Other Molecules:

  • Tenofovir Disoproxil Fumarate (TDF): This is a widely used antiretroviral medication for the treatment of HIV-1 infection and chronic hepatitis B.[1] TDF is a prodrug that is converted in the body to its active form, tenofovir.[1] It is a nucleotide analog reverse transcriptase inhibitor, not an amino acid.[2][3]

  • Tumor Differentiation Factor (TDF): This refers to a protein produced by the pituitary gland that is involved in the differentiation of certain cancer cells, particularly breast and prostate cancer cells.[4] A patent application also describes tissue differentiation factor (TDF) analogs.[5] This "TDF" is a polypeptide, a chain of amino acids, not a single amino acid itself.[4] The recombinant TDF protein is composed of a 108-amino-acid polypeptide.[4]

Given the lack of evidence for a "Tdf amino acid," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core subject of the request does not appear to be a recognized entity in the field of biochemistry or drug development.

For researchers, scientists, and drug development professionals, it is crucial to use standard nomenclature to ensure clarity and precision in scientific communication. Information on the 20 standard amino acids, as well as numerous non-standard amino acids, is widely available in biochemical literature and databases.[6][7]

References

Boc-Tdf-OH: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of safety and handling guidelines for Boc-Tdf-OH (N-tert-Butoxycarbonyl-4,4,4-trifluoro-L-threonine), a fluorinated amino acid derivative commonly utilized by researchers, scientists, and drug development professionals. The information herein is compiled from available safety data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, all personnel must exercise caution and handle this substance in a controlled laboratory environment, adhering to all institutional and governmental safety regulations.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes key physical and chemical properties based on available information for Boc-L-TfThr-OH and related compounds. This data is essential for the proper design of experiments and for risk assessment in the laboratory.

PropertyDataSource
Chemical Name (2S,3S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3-hydroxybutanoic acidN/A
Synonyms Boc-L-TfThr-OHN/A
CAS Number 920314-22-3N/A
Molecular Formula C₉H₁₄F₃NO₅N/A
Molecular Weight 273.21 g/mol N/A
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Insoluble in water.
Melting Point Not available. For the related Boc-L-threonine, the melting point is 89-92°C.
Storage Temperature 2-8°CN/A

Hazard Identification and Safety Precautions

Based on the safety data sheets of similar Boc-protected amino acids and fluorinated organic compounds, this compound should be handled with care. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.

General Hazards:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Precautionary Measures:

CategoryPrecaution
Personal Protective Equipment (PPE) Wear appropriate protective gloves (e.g., nitrile), clothing, and safety glasses with side shields or goggles.
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols: Safe Handling Workflow

The following section details a generalized experimental protocol for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure the integrity of the compound.

Materials:

  • This compound solid

  • Appropriate organic solvent (e.g., methanol, DMSO)

  • Spatula

  • Weighing paper/boat

  • Volumetric flask or reaction vessel

  • Magnetic stir bar and stir plate (if applicable)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area (chemical fume hood).

  • Weighing: Carefully weigh the desired amount of this compound using a clean spatula and weighing paper/boat. Avoid creating dust.

  • Transfer: Transfer the weighed solid to the appropriate volumetric flask or reaction vessel.

  • Solubilization: Add the chosen solvent to the vessel. If necessary, use a magnetic stir bar and stir plate to facilitate dissolution.

  • Storage of Solution: If the prepared solution is not for immediate use, store it in a tightly sealed container at the recommended storage temperature (2-8°C).

  • Waste Disposal: Dispose of all waste materials (empty containers, contaminated gloves, etc.) in accordance with local, state, and federal regulations for chemical waste.

  • Decontamination: Clean the work area and any used equipment thoroughly after the procedure.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Weigh this compound A->B C Transfer to Vessel B->C D Add Solvent & Dissolve C->D E Use or Store Solution D->E F Dispose of Waste E->F G Decontaminate Work Area F->G G This compound Hazard Mitigation cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies H1 Inhalation M1 Work in Fume Hood H1->M1 H2 Skin Contact M2 Wear Gloves & Lab Coat H2->M2 H3 Eye Contact M3 Wear Safety Goggles H3->M3 H4 Ingestion M4 No Food/Drink in Lab H4->M4

Commercial Suppliers and Technical Guide for Boc-Tdf-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction:

Boc-Tdf-OH, chemically known as N-(tert-butoxycarbonyl)-N-(2,2,2-trifluoroethyl)glycine, is a non-natural amino acid derivative that has garnered interest in peptide chemistry and drug discovery. The incorporation of the trifluoroethyl group can significantly influence the conformational properties and biological activity of peptides. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its physicochemical properties, and available information on its synthesis and incorporation into peptides.

Commercial Availability

This compound, identified by the CAS number 1306604-74-9 , is available from several commercial chemical suppliers. Researchers can source this compound from vendors specializing in amino acids, peptide synthesis reagents, and building blocks for medicinal chemistry.

Below is a summary of prominent suppliers and their typical product specifications.

SupplierCatalog NumberPurityAvailabilityNotes
Sigma-Aldrich ADVH7F38113E-Inquire-
BLDpharm BD00793707≥95%Inquire-
Acrotein ChemBio A-8130-Inquire-
Activate Scientific --InquireFormula: C9H14F3NO4, MW: 257.21

Note: Availability and purity specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, based on data from various suppliers and chemical databases.

PropertyValue
Chemical Name N-(tert-butoxycarbonyl)-N-(2,2,2-trifluoroethyl)glycine
Synonyms This compound, N-Boc-N-(2,2,2-trifluoroethyl)glycine
CAS Number 1306604-74-9
Molecular Formula C9H14F3NO4
Molecular Weight 257.21 g/mol
Appearance White to off-white powder or crystalline solid
Solubility Soluble in common organic solvents such as methanol, DMSO, and chloroform.

Synthesis and Incorporation into Peptides

The incorporation of N-substituted amino acids like N-(2,2,2-trifluoroethyl)glycine into peptide chains using solid-phase peptide synthesis (SPPS) presents unique challenges compared to standard proteinogenic amino acids. The steric hindrance and altered nucleophilicity of the secondary amine can necessitate modified coupling conditions.

General Workflow for Peptide Synthesis using this compound:

The following diagram illustrates a generalized workflow for the incorporation of a this compound residue into a peptide chain via Boc-strategy solid-phase peptide synthesis (SPPS).

spss_workflow start Start with Resin-Bound Amino Acid or Peptide deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization coupling Coupling of this compound (Requires optimized coupling reagents, e.g., HATU, HBTU) neutralization->coupling washing Washing (e.g., DCM, DMF) coupling->washing repeat Repeat Cycle for Further Amino Acid Additions washing->repeat Continue Elongation cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA) washing->cleavage Final Step repeat->deprotection purification Peptide Purification (e.g., RP-HPLC) cleavage->purification end Characterized Peptide containing N-(2,2,2-trifluoroethyl)glycine purification->end

Caption: Generalized workflow for the incorporation of this compound into a peptide using Boc-SPPS.

Experimental Considerations for Peptide Coupling:

  • Coupling Reagents: Due to the decreased nucleophilicity of the secondary amine in N-(2,2,2-trifluoroethyl)glycine, stronger coupling reagents may be required for efficient peptide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like DIEA (N,N-Diisopropylethylamine) are often employed.

  • Reaction Times: Extended coupling times may be necessary to ensure complete acylation of the secondary amine.

  • Monitoring: Careful monitoring of the coupling reaction using methods like the Kaiser test (which is not suitable for secondary amines) or other analytical techniques is crucial to optimize the synthesis protocol.

Biological Significance and Signaling Pathways

Research indicates that the incorporation of fluorinated amino acids can significantly impact the conformational properties of peptides. A study on peptides containing L-2-(2,2,2-trifluoroethyl)glycine suggests that this residue imparts a hydrophobic character.[1] In aqueous solutions, these peptides tended to adopt a random coil conformation, but transitioned to a helical structure in the presence of 2,2,2-trifluoroethanol, highlighting the influence of the microenvironment on their secondary structure.[1]

The trifluoroethyl group can enhance metabolic stability by blocking enzymatic degradation at the N-terminus. Furthermore, its electron-withdrawing nature can alter the pKa of nearby functional groups, potentially influencing receptor binding and biological activity.

Currently, there is a lack of specific information in the scientific literature detailing the involvement of peptides containing N-(2,2,2-trifluoroethyl)glycine in defined signaling pathways. The primary application of this and similar non-natural amino acids lies in the de novo design of peptides with tailored properties, such as enhanced stability, altered conformation, and novel biological activities. Researchers in drug discovery may incorporate this residue to probe structure-activity relationships or to develop peptide-based therapeutics with improved pharmacokinetic profiles.

The logical relationship for investigating the impact of this compound incorporation can be visualized as follows:

logical_relationship cluster_design Peptide Design & Synthesis cluster_analysis Biophysical & Biological Analysis cluster_outcome Potential Outcomes This compound This compound Peptide_Synthesis Solid-Phase Peptide Synthesis This compound->Peptide_Synthesis Modified_Peptide Peptide containing N-(2,2,2-trifluoroethyl)glycine Peptide_Synthesis->Modified_Peptide Conformational_Analysis Conformational Analysis (e.g., CD, NMR) Modified_Peptide->Conformational_Analysis Stability_Assay Metabolic Stability Assay Modified_Peptide->Stability_Assay Biological_Assay Biological Activity Assay (e.g., Receptor Binding, Cell-based) Modified_Peptide->Biological_Assay Altered_Conformation Altered 3D Structure Conformational_Analysis->Altered_Conformation Enhanced_Stability Increased Half-life Stability_Assay->Enhanced_Stability Modulated_Activity Modified Biological Function Biological_Assay->Modulated_Activity

Caption: Logical workflow for the use and analysis of this compound in peptide research.

This compound is a commercially available, non-natural amino acid that offers a valuable tool for modifying the properties of peptides. Its incorporation can enhance hydrophobicity and potentially metabolic stability. While detailed, standardized protocols for its use are not widely published, the general principles of solid-phase peptide synthesis, with careful optimization of coupling conditions, can be applied. Further research is needed to fully elucidate the impact of N-(2,2,2-trifluoroethyl)glycine on specific biological signaling pathways. This guide serves as a foundational resource for researchers and drug developers interested in utilizing this unique building block in their work.

References

In-Depth Technical Guide: Boc-L-2-Thienylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-2-thienylalanine (Boc-L-2-thienylalanine), a non-natural amino acid derivative crucial for peptide synthesis and drug discovery. The user's initial query for "Boc-Tdf-OH" likely refers to this compound, as "Tdf" is a non-standard abbreviation, and "Thi" or similar designations are common for thienylalanine. This guide will cover its chemical identity, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a workflow visualization to aid in experimental design.

Core Chemical Identifiers

A clear understanding of the chemical properties of Boc-L-2-thienylalanine is fundamental for its application. The following table summarizes its key chemical identifiers.

Chemical IdentifierValue
CAS Number 56675-37-7
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(thiophen-2-yl)propanoic acid
Synonyms Boc-L-2-Thienylalanine, Boc-3-(2-thienyl)-L-alanine, N-Boc-3-(2-thienyl)-L-alanine, Boc-Thi-OH
Chemical Formula C₁₂H₁₇NO₄S
Molecular Weight 271.33 g/mol
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O

Experimental Protocol: Incorporation of Boc-L-2-Thienylalanine via Solid-Phase Peptide Synthesis (SPPS)

Boc-L-2-thienylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a thienylalanine residue into a peptide sequence. The following is a detailed, generalized protocol for the incorporation of a Boc-protected amino acid, such as Boc-L-2-thienylalanine, onto a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Boc-L-2-thienylalanine

  • Peptide synthesis resin (e.g., pre-loaded with the C-terminal amino acid)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers (e.g., triisopropylsilane (TIS), water, if required for final cleavage)

  • Nitrogen gas for agitation and drying

Protocol:

  • Resin Swelling: The peptide-resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • The swelling solvent is drained, and the resin is treated with a solution of 25-50% TFA in DCM to remove the N-terminal Boc protecting group from the preceding amino acid.

    • The reaction is typically allowed to proceed for 20-30 minutes with gentle agitation.

    • The deprotection solution is drained, and the resin is washed thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual TFA and byproducts.

  • Neutralization:

    • The resin is treated with a solution of 5-10% DIEA in DMF or DCM to neutralize the protonated N-terminus of the peptide chain.

    • The neutralization step is carried out for 5-10 minutes with agitation.

    • The neutralization solution is drained, and the resin is washed with DMF (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, Boc-L-2-thienylalanine (typically 2-4 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA. The solution is allowed to react for a few minutes.

    • The activated Boc-L-2-thienylalanine solution is added to the reaction vessel containing the neutralized peptide-resin.

    • The coupling reaction is allowed to proceed for 1-2 hours with agitation. The progress of the reaction can be monitored using a qualitative test (e.g., Kaiser test).

  • Washing:

    • After the coupling is complete, the reaction solution is drained.

    • The resin is washed thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove unreacted amino acid and coupling reagents.

  • Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection (if the peptide is to be cleaved from the resin):

    • Once the peptide synthesis is complete, the resin is washed with DCM and dried under a stream of nitrogen.

    • The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • The cleavage reaction is carried out for 2-4 hours at room temperature.

    • The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification and analysis.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis for the incorporation of an amino acid like Boc-L-2-thienylalanine.

Boc_SPPS_Workflow Start Start: Peptide-Resin with N-terminal Boc group Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM & DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF/DCM) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling: Activated Boc-L-2-thienylalanine + Coupling Reagent Wash2->Coupling Wash3 Wash (DMF & DCM) Coupling->Wash3 End Peptide-Resin with newly added and N-terminal Boc-protected Thienylalanine Wash3->End

Caption: A single cycle in Boc-SPPS.

Signaling Pathways and Logical Relationships

Boc-L-2-thienylalanine is a synthetic amino acid derivative and is not known to be involved in natural biological signaling pathways. Its primary role is as a structural component in the synthesis of peptides and peptidomimetics. The logical relationship of its use is a sequential addition to a growing peptide chain, as depicted in the experimental workflow above. Researchers incorporate this and other non-natural amino acids to modulate the pharmacological properties of peptides, such as their stability, binding affinity, and biological activity. The introduction of the thiophene ring can introduce unique conformational constraints and potential new interactions with biological targets.

The following diagram illustrates the logical relationship in the context of drug discovery.

Drug_Discovery_Logic Target Biological Target (e.g., Receptor, Enzyme) LeadPeptide Lead Peptide Target->LeadPeptide Identified SAR Structure-Activity Relationship (SAR) Studies LeadPeptide->SAR BocTdf Boc-L-2-thienylalanine (Non-natural Amino Acid) SAR->BocTdf Incorporation for property modulation SPPS Solid-Phase Peptide Synthesis SAR->SPPS BocTdf->SPPS Analog Novel Peptide Analog with Thienylalanine SPPS->Analog Screening Biological Screening (e.g., Binding Assay, Functional Assay) Analog->Screening Screening->SAR Feedback Optimized Optimized Peptide Candidate Screening->Optimized Leads to

Caption: Role in peptide-based drug discovery.

Methodological & Application

Application Notes and Protocols for Boc-Trp-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Boc-Tdf-OH" was not found in scientific literature. Based on the context of solid-phase peptide synthesis (SPPS), this document assumes the user intended to inquire about Boc-Trp-OH (Nα-Boc-L-tryptophan), a standard reagent used in peptide synthesis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-L-tryptophan (Boc-Trp-OH) is an essential building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The synthesis of tryptophan-containing peptides requires special considerations due to the acid-sensitivity of the indole side chain. During the repetitive acidolytic deprotection of the Nα-Boc group with trifluoroacetic acid (TFA), carbocations are generated that can alkylate the electron-rich indole ring, leading to undesired side products. These application notes provide a detailed overview of the challenges and recommended protocols for the successful incorporation of Boc-Trp-OH into synthetic peptides.

Chemical Properties of Boc-Trp-OH

PropertyValue
Chemical Name Nα-(tert-Butoxycarbonyl)-L-tryptophan
CAS Number 13139-14-5[1]
Molecular Formula C₁₆H₂₀N₂O₄[1]
Molecular Weight 304.34 g/mol [1]
Appearance White to off-white powder
Melting Point ~136 °C (decomposes)[1]
Optical Activity [α]20/D −20±1°, c = 1% in DMF[1]

Challenges in Incorporating Tryptophan in Boc-SPPS

The primary challenge in using Boc-Trp-OH is the susceptibility of the indole side chain to modification during the acidic conditions of Boc deprotection and final cleavage.

  • Alkylation: The indole ring is a strong nucleophile and can be readily alkylated by carbocations generated from the Boc group or other side-chain protecting groups during TFA treatment.

  • Oxidation: The indole side chain is also susceptible to oxidation, which can occur during synthesis and cleavage.

To mitigate these issues, two main strategies are employed: the use of scavengers and side-chain protection of the tryptophan indole nitrogen.

Side-Chain Protection Strategies for Tryptophan

To prevent side reactions, the indole nitrogen of tryptophan can be protected. This is a highly recommended strategy, especially for the synthesis of long peptides or sequences containing other sensitive residues.

DerivativeProtecting GroupCleavage Conditions for Protecting GroupAdvantages
Boc-Trp(For)-OH Formyl (CHO)Piperidine/DMF during synthesis or removed during final cleavage[2]Reduces side reactions during synthesis. The formyl group is later removed during cleavage of the peptide from the resin using a base.[2]
Boc-Trp(Boc)-OH tert-Butoxycarbonyl (Boc)TFA treatment generates a carbamic acid intermediate that protects the indole ring.[3]Minimizes reattachment of sulfonyl protecting groups from arginine residues.[3]

Experimental Protocols

General Boc-SPPS Cycle

The general process for solid-phase peptide synthesis begins with the attachment of the first amino acid to the resin. The Nα-amino group and reactive side chains are protected to prevent unwanted polymerization. Following the attachment of the first amino acid, the resin is washed to remove byproducts and excess reagents. The Nα-protecting group is then removed in a deprotection step, followed by another wash. The next amino acid is then coupled to the growing peptide chain. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is complete.

Resin Start: Resin Attach 1. Attach C-terminal Boc-Amino Acid Resin->Attach Deprotect1 2. Nα-Boc Deprotection (TFA/DCM) Attach->Deprotect1 Neutralize1 3. Neutralization (DIEA/DCM) Deprotect1->Neutralize1 Couple 4. Couple next Boc-Amino Acid (e.g., Boc-Trp-OH) Neutralize1->Couple Wash Wash Step Couple->Wash Wash Repeat Repeat steps 2-4 for each amino acid Wash->Repeat Repeat->Deprotect1 Cleave 5. Cleave from Resin & Deprotect Side Chains (e.g., HF/Scavengers) Repeat->Cleave Peptide Final Peptide Cleave->Peptide Start Incorporate Tryptophan Residue Decision Use Side-Chain Protection? Start->Decision Unprotected Use Boc-Trp-OH Decision->Unprotected No Protected Use Boc-Trp(For)-OH or Boc-Trp(Boc)-OH Decision->Protected Yes (Recommended) Coupling Perform Coupling Reaction (e.g., DIC/HOBt) Unprotected->Coupling Protected->Coupling Deprotection Boc Deprotection with TFA + Scavengers (e.g., DTE) Coupling->Deprotection FinalCleavage Final Cleavage with HF + Scavenger Cocktail (e.g., p-Cresol, EDT) Deprotection->FinalCleavage Purification Purify Peptide (RP-HPLC) FinalCleavage->Purification

References

Application Notes and Protocols for the Incorporation of Boc-Tdf-OH into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective coupling of the sterically hindered, non-canonical amino acid, Boc-(2S,5R)-5-tert-butyl-1-tosyl-2,5-dihydro-1H-pyrrol-2-carboxylic acid (Boc-Tdf-OH), into peptide sequences. Due to the significant steric bulk presented by the tert-butyl and tosyl groups, specialized coupling strategies are required to achieve high efficiency and purity. This document outlines recommended coupling reagents, detailed protocols for both solid-phase and solution-phase synthesis, and expected outcomes based on data from structurally similar, sterically demanding amino acids.

Introduction to Coupling Sterically Hindered Amino Acids

The incorporation of bulky and conformationally constrained amino acids like this compound is a critical step in the synthesis of advanced peptidomimetics and therapeutic peptides. The steric hindrance around the carboxylic acid moiety can significantly slow down the kinetics of amide bond formation, leading to incomplete reactions, low yields, and the formation of deletion sequences. To overcome these challenges, highly efficient coupling reagents are necessary. These reagents form highly reactive intermediates that can overcome the steric barrier and facilitate efficient acylation of the N-terminal amine of the growing peptide chain.

Modern peptide coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings involving sterically hindered amino acids, aminium/uronium salts such as HATU and COMU, and phosphonium salts like PyBOP, are generally preferred due to their superior reactivity.

Recommended Coupling Reagents

Based on literature for coupling of sterically hindered, N-substituted, and bulky amino acids, the following reagents are recommended for the incorporation of this compound:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly reactive uronium salt that forms a reactive OAt-ester. It is known for its high coupling efficiency and speed, particularly with hindered amino acids.[1][2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU. It is considered a safer alternative as it does not produce potentially explosive benzotriazole byproducts.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that forms a reactive OBt-ester. It is known for its high performance in difficult couplings and is less likely to cause guanidinylation of the N-terminus compared to uronium salts.

Quantitative Data Summary
Coupling ReagentMolar Excess (this compound:Reagent:Base)SolventReaction Time (h)Coupling Efficiency (%)Crude Purity (%)
HATU 1.5 : 1.45 : 3.0DMF2 - 4> 95~90
COMU 1.5 : 1.45 : 3.0DMF2 - 4> 95~90
PyBOP 2.0 : 2.0 : 4.0DMF/DCM4 - 6> 90~85
DIC/HOAt 2.0 : 2.0 : -DMF6 - 12~85~80

Note: Coupling efficiency is often monitored qualitatively by a Kaiser test on the solid support. Crude purity is an estimate based on HPLC analysis after cleavage from the resin.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using solid-phase peptide synthesis (SPPS) with the recommended coupling reagents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus (pre-swollen in DMF)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF twice (5 min and 15 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (1.5 eq) and HATU (1.45 eq) in a minimal amount of DMF.

    • Add DIPEA (3.0 eq) to the activation solution and vortex briefly.

    • Immediately add the activated amino acid solution to the swollen resin.

    • Shake or bubble the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, the coupling can be extended or a second coupling can be performed.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation or Cleavage:

    • The resin is now ready for the next deprotection and coupling cycle.

    • For cleavage, wash the final peptide-resin with DCM and dry under vacuum. Treat with TFA cleavage cocktail for 2-3 hours, precipitate the peptide in cold ether, and purify by HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using COMU

This protocol is analogous to the HATU protocol, leveraging the high reactivity of COMU.

Materials:

  • Same as Protocol 1, but with COMU instead of HATU.

Procedure:

  • Resin Preparation: Follow steps 1a-1d from Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (1.5 eq) and COMU (1.45 eq) in a minimal amount of DMF.

    • Add DIPEA (3.0 eq) to the activation solution and vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Shake or bubble the reaction for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 3a-3c from Protocol 1.

  • Chain Elongation or Cleavage: Follow steps 4a-4b from Protocol 1.

Protocol 3: Solution-Phase Peptide Coupling using PyBOP

This protocol is suitable for fragment condensation where one of the fragments is this compound.

Materials:

  • This compound

  • Peptide segment with a free N-terminus (as a salt, e.g., HCl or TFA salt)

  • PyBOP

  • DIPEA or another non-nucleophilic base

  • Anhydrous DMF or DCM as solvent

  • Standard work-up and purification reagents (e.g., ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).

Procedure:

  • Reaction Setup:

    • Dissolve the peptide segment with the free N-terminus (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to neutralize the amine salt and to act as the base for the coupling reaction.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling:

    • Add PyBOP (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC or LC-MS analysis indicates completion.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis, including the key steps of deprotection, activation, and coupling.

SPPS_Workflow Start Start: Peptide-Resin Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Kaiser1 Kaiser Test (Positive - Blue) Wash1->Kaiser1 Activation Activation of This compound (Coupling Reagent + Base) Kaiser1->Activation Coupling Coupling to Peptide-Resin Kaiser1->Coupling Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser2 Kaiser Test (Negative - Yellow) Wash2->Kaiser2 NextCycle Next Coupling Cycle Kaiser2->NextCycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Kaiser2->Cleavage Coupling_Mechanism Reactants This compound (Carboxylic Acid) Peptide-Resin-NH2 (Amine) Activation Activation: Formation of Reactive Intermediate Reactants:c->Activation Coupling Coupling: Nucleophilic Attack Reactants:n->Coupling Reagents Coupling Reagent (HATU/COMU/PyBOP) Base (DIPEA) Reagents->Activation Activation->Coupling Product Peptide Bond Formation: Boc-Tdf-Peptide-Resin Coupling->Product

References

Application Notes and Protocols: Deprotection of the Boc Group in Boc-Tdf-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) protecting group from a presumed Boc-Tdf-OH intermediate. Given that "Tdf-OH" is not a standard chemical nomenclature, this guide will focus on established methods for Boc deprotection on amine-containing nucleotide analogs, which are broadly applicable.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its relatively straightforward removal. In the synthesis of complex molecules such as Tenofovir Disoproxil Fumarate (TDF) and its analogs, the use of protecting groups like Boc is crucial for achieving high yields and purity. The deprotection of the Boc group is a critical final step to unveil the free amine for further functionalization or to yield the final active pharmaceutical ingredient (API).

This application note details common and effective methods for the removal of the Boc group, with a focus on acidic and thermal deprotection protocols that are relevant to the synthesis of nucleotide analogs like Tenofovir.

Deprotection Methods

The selection of a deprotection method depends on the overall stability of the molecule and the presence of other acid-labile or temperature-sensitive functional groups. The most common methods for Boc deprotection involve treatment with a strong acid or thermal cleavage.

Acidic Deprotection

Acidic deprotection is the most frequently employed method for removing the Boc group. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2] Common acidic reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that is highly effective for Boc deprotection. It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM). The reaction is usually rapid and proceeds at room temperature.[3][4]

  • Hydrochloric Acid (HCl): Anhydrous HCl in an organic solvent, such as dioxane or ethyl acetate, is another robust method for Boc deprotection.[5][6] This method is often preferred when TFA-lability of other functional groups is a concern.

Thermal Deprotection

Thermal deprotection offers an alternative to acidic methods and is particularly useful for substrates that are sensitive to strong acids.[5] This method involves heating the Boc-protected compound in a suitable solvent to induce the cleavage of the Boc group.[7] While it can be a milder option in terms of acidity, the required high temperatures may not be suitable for all molecules.

Summary of Deprotection Methods

The following table summarizes the common deprotection methods for the Boc group.

MethodReagent(s)Solvent(s)Typical TemperatureTypical Reaction TimeNotes
TFA Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.30 min - 4 hHighly effective; potential for side reactions with the t-butyl cation.[8]
HCl Anhydrous HCl1,4-Dioxane, Ethyl Acetate0 °C to Room Temp.1 - 4 hA common alternative to TFA.
Thermal NoneHigh-boiling solvents (e.g., Toluene, DMF)80 - 150 °C1 - 12 hUseful for acid-sensitive substrates.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from a general procedure for the deprotection of N-Boc protected amino esters used in the synthesis of Tenofovir conjugates.[9]

  • Dissolve the this compound substrate in dichloromethane (DCM) (e.g., 10 mL per 1 gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative acidic deprotection method.[6][10]

  • Dissolve the this compound substrate in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Upon completion, remove the solvent in vacuo.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration and wash with diethyl ether.

  • Dry the product under vacuum.

Protocol 3: Thermal Deprotection

This protocol is a general guideline for thermal Boc deprotection.[7]

  • Dissolve the this compound substrate in a high-boiling point solvent such as toluene or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to a temperature between 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the crude product by column chromatography or crystallization to obtain the deprotected amine.

Visualizations

Boc_Deprotection_Mechanism BocProtected Boc-Protected Amine (this compound) ProtonatedIntermediate Protonated Carbamate BocProtected->ProtonatedIntermediate + H+ Protonation Protonation CarbamicAcid Carbamic Acid Intermediate ProtonatedIntermediate->CarbamicAcid - tBu+ LossOfTBu Loss of tert-butyl cation FreeAmine Free Amine (Tdf-OH) CarbamicAcid->FreeAmine - CO₂ Decarboxylation Decarboxylation H_plus H+ tBu_plus tert-butyl cation CO2 CO₂

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Deprotection_Workflow start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA or HCl solution) dissolve->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor reaction by TLC or LC-MS react->monitor decision Is reaction complete? monitor->decision workup Work-up (Evaporation, Neutralization, Extraction) purify Purification (Chromatography or Crystallization) workup->purify end End: Deprotected Tdf-OH purify->end decision->react No decision->workup Yes

Caption: General Experimental Workflow for Boc Deprotection.

References

Application Notes and Protocols for Peptide Modification and Labeling Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modification and labeling of peptides using Boc-protected amino acids. While the specific molecule "Boc-Tdf-OH" is not a standard recognized reagent, this guide will utilize the principles of solid-phase peptide synthesis (SPPS) and established bioconjugation techniques to illustrate how a custom Boc-protected amino acid can be incorporated and functionalized for various research and drug development applications.

Application Notes

Fluorescently labeled peptides are indispensable tools in biochemistry, cell biology, and drug discovery. They serve as probes to visualize biological processes, quantify enzymatic activity, and study molecular interactions. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the alpha-amino group during chain elongation. Although largely succeeded by Fmoc chemistry for standard SPPS due to milder deprotection conditions, Boc-chemistry remains relevant, particularly in specific synthetic schemes.

The general strategy involves incorporating a Boc-protected amino acid with a side chain amenable to modification. This side chain can either be a naturally occurring amino acid like Lysine or a non-canonical amino acid designed for specific labeling chemistry. Once incorporated into the peptide sequence, the side chain's functional group can be selectively deprotected and reacted with a labeling agent, such as a fluorescent dye or a biotin tag.

Key Applications:

  • Enzyme Activity Assays: Fluorescently labeled peptide substrates are widely used to monitor the activity of proteases, kinases, and phosphatases in high-throughput screening for drug discovery.[]

  • Receptor Binding Studies: Labeled peptides can act as ligands to study receptor binding, localization, and trafficking in cells.

  • Cellular Imaging: The high sensitivity of fluorescence allows for the visualization of peptide uptake, distribution, and localization within living cells.[]

  • Probing Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) utilize pairs of fluorescently labeled peptides or proteins to study their interactions in real-time.

  • Target Identification and Validation: Modified peptides can be used as probes in chemoproteomic workflows to identify and validate new drug targets.

Experimental Protocols

The following protocols provide a generalized workflow for incorporating a modifiable Boc-protected amino acid into a peptide and its subsequent labeling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide on a solid support using Boc-protected amino acids.

Materials:

  • Resin (e.g., Merrifield resin)

  • Boc-protected amino acids

  • Coupling agents (e.g., HBTU, HATU, PyBOP)[3]

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection agent (e.g., Trifluoroacetic acid - TFA)

  • Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

  • Capping agent (e.g., Acetic anhydride)

  • Cleavage cocktail (e.g., HF or a low-HF alternative)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid and coupling agent in DMF.

    • Add DIPEA to the mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional but Recommended):

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes to block any unreacted amino groups.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of TFA in DCM (e.g., 50% v/v) for 30 minutes.

    • Wash the resin with DCM and DMF.

    • Neutralize with a solution of DIPEA in DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and training.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

G Wash Wash Cleave Cleave Wash->Cleave After final cycle

Protocol 2: On-Resin Fluorescent Labeling

This protocol describes the labeling of a peptide with a fluorescent dye while it is still attached to the solid support. This is often preferred as it simplifies purification. This example assumes the incorporation of a Boc-protected amino acid with a side chain containing a primary amine (e.g., Lysine or a similar custom amino acid) protected by a group orthogonal to Boc (e.g., Fmoc).

Materials:

  • Peptide-on-resin with a deprotected side-chain amine

  • Fluorescent dye with an amine-reactive group (e.g., NHS ester or isothiocyanate)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Methodology:

  • Selective Side-Chain Deprotection: After incorporating the modifiable amino acid, selectively remove its side-chain protecting group. For example, if using an Fmoc-protected side chain, treat the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent.

  • Labeling Reaction:

    • Dissolve the amine-reactive fluorescent dye (e.g., 2-4 equivalents) in DMF.

    • Add DIPEA to the dye solution.

    • Add the dye solution to the resin and shake at room temperature, protected from light, for 4-12 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess dye and reagents.

  • Cleavage, Purification, and Analysis: Proceed with steps 6-8 from Protocol 1 to cleave, purify, and analyze the labeled peptide.

G PeptideOnResin Peptide on Resin with Orthogonally Protected Side Chain SelectiveDeprotection 1. Selective Side-Chain Deprotection PeptideOnResin->SelectiveDeprotection Wash1 2. Wash Resin SelectiveDeprotection->Wash1 Labeling 3. Add Fluorescent Dye + Base Wash1->Labeling Wash2 4. Wash Resin Labeling->Wash2 Cleavage 5. Cleave, Purify, and Analyze Wash2->Cleavage LabeledPeptide Final Labeled Peptide Cleavage->LabeledPeptide

Data Presentation

The following tables provide illustrative quantitative data for the described protocols. Actual results will vary depending on the specific peptide sequence, resin, and reagents used.

Table 1: Typical Parameters for Boc-SPPS

ParameterValue/ConditionNotes
Resin Loading0.2 - 1.0 mmol/gVaries with resin type.
Amino Acid Excess2 - 4 equivalentsRelative to resin loading.
Coupling Time1 - 4 hoursCan be monitored by a ninhydrin test.
Deprotection Time20 - 30 minutesWith 50% TFA in DCM.
Capping Time15 - 30 minutes
Overall Yield (Crude)70 - 95%Sequence dependent.
Purity (Post-HPLC)>95%Target for most applications.

Table 2: Common Fluorescent Dyes for Peptide Labeling

DyeExcitation (nm)Emission (nm)Reactive Group
Fluorescein (FITC)~494~518Isothiocyanate
Rhodamine B~560~580Isothiocyanate
Cyanine Dyes (e.g., Cy5)~650~670NHS ester
BODIPY DyesVariableVariableNHS ester

Signaling Pathway Application Example

Fluorescently labeled peptides can be used to trace signaling pathways. For instance, a labeled peptide antagonist for a G-protein coupled receptor (GPCR) can be used to visualize receptor internalization upon binding.

G LabeledPeptide Labeled Peptide Antagonist GPCR GPCR LabeledPeptide->GPCR Binding Endosome Endosome GPCR->Endosome Internalization Signaling Signaling GPCR->Signaling Signal Transduction (Blocked)

References

Application Notes and Protocols for Evaluating the Enzymatic Stability of Peptides Containing Trifluoromethyl (Tdf) Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in biological fluids, leading to a short plasma half-life and reduced bioavailability. Chemical modifications are a key strategy to enhance peptide stability. One such modification is the incorporation of non-natural amino acids containing trifluoromethyl (Tdf) groups. The trifluoromethyl group, with its high electronegativity and steric bulk, can shield the peptide backbone from proteolytic cleavage, thereby improving its pharmacokinetic profile.

These application notes provide a comprehensive overview of the enzymatic stability of peptides containing trifluoromethylated amino acids, serving as a proxy for the specifically named, but non-standard, "Tdf" moiety (4,4,4-trifluoro-N-((S)-1-(((S)-4-oxo-4-(tritylamino)butan-2-yl)amino)-1-oxopropan-2-yl)butanamide). We present quantitative data on the stability of analogous peptides, detailed experimental protocols for assessing enzymatic stability, and a discussion of relevant signaling pathways.

Data Presentation: Enzymatic Stability of Fluorinated Peptides

The introduction of trifluoromethyl groups into peptides can significantly alter their stability against proteases. However, the effect is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the overall peptide sequence. Below are tables summarizing the stability of various peptides containing trifluoromethylated amino acids when exposed to different proteases.

Table 1: Stability of Model Peptides Containing α-Trifluoromethyl-Substituted Amino Acids against α-Chymotrypsin

Peptide SequenceModification PositionEnzyme% Intact Peptide (after 90 min)Reference
Ac-Ala-Ala-Pro-Phe-Ala-Ala-NH2Unmodified Controlα-Chymotrypsin< 5%[1]
Ac-Ala-Ala-Pro-(Tfm)Phe-Ala-Ala-NH2P1α-Chymotrypsin100%[1]
Ac-Ala-Ala-(Tfm)Pro-Phe-Ala-Ala-NH2P2α-Chymotrypsin~70%[1]
Ac-Ala-Ala-Pro-Phe-(Tfm)Ala-Ala-NH2P1'α-ChymotrypsinVariable[1]
Ac-Ala-Ala-Pro-Phe-Ala-(Tfm)Ala-NH2P2'α-Chymotrypsin~60%[1]

Table 2: Stability of Fluorinated Analogues of Antimicrobial Peptides against Trypsin

PeptideModificationEnzymeRelative Degradation Rate (vs. Parent)Reference
Buforin IIUnmodified ControlTrypsin1.00[2]
BII1F2 (fluorinated analog)FluorinatedTrypsin1.10 (slightly faster)[2]
Magainin 2Unmodified ControlTrypsin1.00[2]
M2F5 (fluorinated analog)FluorinatedTrypsin0.85 (moderately slower)[2]

Table 3: Half-life of Model Peptides in Human Blood Plasma

Peptide IDSequence FeaturesHalf-life (t½) in human plasma95% Confidence IntervalReference
Peptide 1Unspecified model peptide43.5 h39.2–48.5 h[3][4]
Peptide 2Unspecified model peptide3.2 h2.6–4.1 h[3][4]
Peptide 3Unspecified model peptide50.5 h39.8–66.7 h[3][4]
Peptide 4Unspecified model peptide> 72 h (approx. 90% intact)N/A[3]

Note: The data in Table 3 are for generic model peptides and are included to illustrate the range of half-lives that can be observed. Specific data for trifluoromethylated peptides' half-lives in plasma is limited in publicly available literature.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma using RP-HPLC

This protocol outlines a method to determine the half-life of a Tdf-containing peptide in human plasma.

Materials:

  • Tdf-containing peptide

  • Human plasma (from multiple donors, if possible, to account for variability)[3]

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Low-bind microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV or fluorescence detector.[3][4][5]

Procedure:

  • Peptide Stock Solution: Prepare a 10 mM stock solution of the Tdf-containing peptide in DMSO.

  • Incubation Mixture: In a low-bind microcentrifuge tube, dilute the peptide stock solution in a 1:1 (v/v) mixture of human plasma and DPBS to a final peptide concentration of 10 µM.[3][4]

  • Time Course Incubation: Incubate the mixture at 37°C with gentle shaking (e.g., 500 rpm).[3][4]

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24, 48, 72 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture. The t=0 sample should be processed immediately after adding the peptide to the plasma solution.

  • Protein Precipitation: To stop the enzymatic reaction, immediately add the aliquot to a tube containing a quenching solution. A recommended quenching solution is 2 volumes of a 1:1 (v/v) mixture of ACN and EtOH, pre-chilled to -20°C.[3][4] Vortex thoroughly.

  • Precipitation and Clarification: Incubate the samples at -20°C overnight to ensure complete protein precipitation.[3][4] Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Sample Preparation for HPLC: Carefully transfer the supernatant to a new tube. If necessary, dilute the supernatant with an appropriate aqueous solution (e.g., Milli-Q water with 0.1% TFA) to ensure compatibility with the HPLC mobile phase.[5]

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC using a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).[3][4] Monitor the elution of the intact peptide at an appropriate wavelength (e.g., 220 nm or 280 nm, or via fluorescence if the peptide is labeled).

  • Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Normalize the peak area at each time point to the peak area at t=0 (set to 100%). Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model.[4]

Protocol 2: Proteolytic Degradation Assay using Mass Spectrometry

This protocol is for identifying the cleavage sites and degradation products of a Tdf-containing peptide when exposed to a specific protease.

Materials:

  • Tdf-containing peptide

  • Specific protease (e.g., trypsin, chymotrypsin, pepsin)

  • Appropriate buffer for the chosen protease (e.g., 50 mM ammonium bicarbonate, pH 7.8 for trypsin)[6]

  • Quenching solution (e.g., 1% TFA or formic acid)[6]

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting

  • Mass spectrometer (e.g., LC-MS/MS system)[7]

Procedure:

  • Peptide and Enzyme Solutions: Prepare a stock solution of the Tdf-containing peptide in the appropriate reaction buffer. Prepare a stock solution of the protease.

  • Digestion Reaction: In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).[6]

  • Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1% TFA or formic acid) to each aliquot.[6]

  • Sample Desalting: Desalt the samples using a C18 SPE cartridge to remove salts and buffers that can interfere with mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the desalted samples using an LC-MS/MS system.

  • Data Analysis: Identify the masses of the parent peptide and its degradation products. Use MS/MS fragmentation data to determine the amino acid sequences of the degradation products and pinpoint the exact cleavage sites.[7]

Visualizations: Workflows and Pathways

Experimental Workflow for Peptide Stability Assay

G Workflow for In Vitro Peptide Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation and Sampling cluster_processing Sample Processing cluster_analysis Analysis prep1 Prepare 10 mM Peptide Stock in DMSO prep2 Dilute Peptide to 10 µM in Plasma/DPBS prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Withdraw Aliquots at Time Points inc1->inc2 proc1 Quench with ACN/EtOH at -20°C inc2->proc1 proc2 Precipitate Proteins Overnight proc1->proc2 proc3 Centrifuge and Collect Supernatant proc2->proc3 analysis1 RP-HPLC Analysis proc3->analysis1 analysis2 Quantify Peak Area analysis1->analysis2 analysis3 Calculate Half-life (t½) analysis2->analysis3

Caption: Workflow for assessing peptide stability in plasma.

General Peptide Degradation Pathway

G General Pathways of Peptide Degradation in Vivo cluster_degradation Degradation Mechanisms cluster_products Degradation Products peptide Intact Therapeutic Peptide (e.g., Tdf-containing) proteolysis Proteolytic Cleavage (Endo- and Exopeptidases) peptide->proteolysis chem_degradation Chemical Degradation (Deamidation, Oxidation) peptide->chem_degradation clearance Renal Clearance peptide->clearance Direct clearance of intact peptide fragments Inactive Peptide Fragments proteolysis->fragments chem_degradation->fragments amino_acids Individual Amino Acids fragments->amino_acids inactive Loss of Biological Activity fragments->inactive amino_acids->inactive clearance->inactive

Caption: Overview of in vivo peptide degradation pathways.

Representative Signaling Pathway: JAK/STAT Pathway Modulation

Many therapeutic peptides exert their effects by modulating cell signaling pathways. A common example is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in cytokine signaling and immune responses. A stabilized therapeutic peptide could act as a receptor agonist or antagonist, thereby influencing this pathway.

G Modulation of JAK/STAT Signaling by a Therapeutic Peptide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide Tdf-Peptide (e.g., Cytokine Mimetic) receptor Cytokine Receptor peptide->receptor binds jak JAK (Janus Kinase) receptor->jak activates p_jak p-JAK (Phosphorylated) jak->p_jak autophosphorylates stat STAT (Signal Transducer and Activator of Transcription) p_stat p-STAT (Phosphorylated) stat->p_stat p_jak->stat phosphorylates dimer p-STAT Dimer p_stat->dimer dimerizes dna DNA dimer->dna translocates to nucleus and binds transcription Gene Transcription dna->transcription response Cellular Response (e.g., Proliferation, Differentiation, Inflammation) transcription->response

References

Application Notes and Protocols for Boc-Tdf-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery, the identification and validation of protein-protein interactions (PPIs) and the characterization of drug-target engagement are critical endeavors. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these transient interactions. A key reagent in this methodology is Boc-Tdf-OH , a synonym for Boc-L-Photo-Phe-OH , which is chemically defined as N-alpha-(t-Butyloxycarbonyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-L-phenylalanine .

This photo-reactive amino acid analog of phenylalanine possesses a diazirine moiety that, upon ultraviolet (UV) irradiation, generates a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "trapping" interacting partners. The trifluoromethyl group enhances the stability of the diazirine ring and influences its reactivity.

These application notes provide a comprehensive overview of the use of this compound in drug discovery, with a focus on its application in identifying protein-protein interactions and drug targets. Detailed protocols for its incorporation into peptides and its use in photo-crosslinking experiments are provided for researchers, scientists, and drug development professionals.

Principle of Photo-Affinity Labeling with this compound

The core principle behind the application of this compound lies in its ability to be incorporated into a peptide or small molecule "bait" and then, upon photoactivation, to covalently crosslink to its interacting "prey" molecules. The diazirine group is relatively stable in the dark but is efficiently converted to a reactive carbene upon exposure to UV light (typically around 350-365 nm). This temporal control allows for the initiation of the crosslinking reaction at a desired point in an experiment.

The general workflow for using this compound in drug discovery is as follows:

  • Synthesis of a Photo-Affinity Probe: this compound is incorporated into a peptide or small molecule of interest using solid-phase peptide synthesis (SPPS) or other synthetic chemistry techniques.

  • Incubation with the Biological System: The photo-affinity probe is introduced to a biological sample, such as a cell lysate, purified protein mixture, or even living cells.

  • Photo-Crosslinking: The sample is irradiated with UV light to activate the diazirine and induce covalent bond formation between the probe and its interacting partners.

  • Analysis of Crosslinked Products: The resulting covalently linked complexes are then analyzed using various biochemical and analytical techniques, most notably mass spectrometry, to identify the interacting proteins.

Applications in Drug Discovery

The unique properties of this compound make it a valuable tool for several key applications in the drug discovery pipeline:

  • Target Identification and Validation: For a bioactive small molecule or peptide whose target is unknown, incorporating this compound allows for the covalent labeling and subsequent identification of its cellular binding partners. This is crucial for understanding the mechanism of action of a potential drug candidate.[1][2][3]

  • Mapping Protein-Protein Interactions: By incorporating this compound at specific positions within a protein or peptide, researchers can map the interfaces of protein-protein interactions with high resolution.

  • Characterizing Drug-Target Engagement: Photo-crosslinking can be used to confirm and characterize the binding of a drug to its intended target within a complex biological milieu.

  • Studying Conformational Changes: The pattern of crosslinking can provide insights into conformational changes in proteins upon ligand binding or other stimuli.

Quantitative Data Presentation

The efficiency of photo-crosslinking can be influenced by several factors, including the proximity and orientation of the interacting molecules, the UV irradiation conditions, and the intrinsic reactivity of the generated carbene. While specific crosslinking yields for this compound are highly context-dependent and not always reported in a standardized manner, the following table provides a representative example of data that could be generated in a quantitative photo-crosslinking experiment to compare the interaction of a peptide probe with and without a known inhibitor.

Experimental Condition Peptide Probe Concentration (μM) Target Protein Concentration (μM) UV Exposure Time (min) Crosslinking Efficiency (%) *
Probe + Target 105515.2
Probe + Target + Inhibitor 10552.8
Probe Only (No Target) 1005< 0.5

*Crosslinking efficiency can be determined by various methods, such as quantitative Western blotting, densitometry of protein gels, or quantitative mass spectrometry.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a short peptide containing this compound using a Boc protection strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Piperidine (for Fmoc strategy if adapted)

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (the C-terminal residue) and a coupling agent like DCC in DMF.

    • Add the solution to the resin along with DIPEA.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and DMF.

  • Subsequent Amino Acid Couplings (including this compound):

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. When incorporating this compound, use the same coupling procedure as for other amino acids.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin extensively.

    • Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane, and water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Photo-Crosslinking and Identification of Interacting Proteins

This protocol describes a general workflow for using a this compound-containing peptide probe to identify interacting proteins in a cell lysate.

Materials:

  • Peptide probe containing this compound (purified)

  • Cell lysate (prepared in a suitable lysis buffer without interfering components like DTT)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • SDS-PAGE gels and reagents

  • Western blot apparatus and antibodies (if a specific interaction is being validated)

  • Mass spectrometer (for protein identification)

  • "Click" chemistry reagents (if the probe also contains an alkyne or azide handle for enrichment)

Procedure:

  • Incubation:

    • In a microcentrifuge tube, mix the cell lysate with the peptide probe to the desired final concentration.

    • Incubate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding.

  • UV Irradiation:

    • Place the samples on ice and expose them to UV light at 365 nm for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE sample buffer to the irradiated samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie staining or silver staining. Crosslinked complexes will appear as new, higher molecular weight bands.

  • Identification of Crosslinked Proteins by Mass Spectrometry:

    • Excise the band of interest (the crosslinked complex) from the gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins present in the sample. The "prey" protein will be identified along with the "bait" peptide.

  • (Optional) Enrichment of Crosslinked Products:

    • If the peptide probe was synthesized with a bioorthogonal handle (e.g., an alkyne), the crosslinked complexes can be enriched using "click" chemistry with an azide-biotin tag, followed by streptavidin affinity purification before mass spectrometry analysis. This can significantly improve the sensitivity of detection.

Visualizations

experimental_workflow cluster_synthesis Step 1: Photo-Affinity Probe Synthesis cluster_crosslinking Step 2: Photo-Crosslinking cluster_analysis Step 3: Analysis synthesis Solid-Phase Peptide Synthesis (Incorporation of this compound) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization incubation Incubation of Probe with Biological Sample characterization->incubation uv_irradiation UV Irradiation (365 nm) incubation->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page excision Gel Band Excision sds_page->excision digestion In-Gel Tryptic Digestion excision->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis identification Protein Identification ms_analysis->identification

Caption: Experimental Workflow for Photo-Affinity Labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene Target Gene transcription_factor->gene Transcription Regulation ligand Peptide Probe (with this compound) ligand->receptor Binding & UV Crosslinking

Caption: Hypothetical Signaling Pathway Interrogation.

References

Application Notes and Protocols for the Incorporation of Boc-Tdf-OH into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy for the discovery of novel therapeutics with enhanced properties. Fluorinated amino acids, in particular, can confer unique conformational constraints, improve metabolic stability, and enhance binding affinity. This document provides detailed application notes and protocols for the incorporation of Boc-L-3,3,3-trifluoro-2-aminoisobutyric acid (Boc-Tdf-OH) into peptide libraries using solid-phase peptide synthesis (SPPS). This compound is a sterically hindered, fluorinated amino acid that can introduce a trifluoromethyl group, a valuable moiety in medicinal chemistry.

Structure of this compound (Boc-L-3,3,3-trifluoro-2-aminoisobutyric acid):

Key Properties and Advantages of Incorporating Tdf into Peptide Libraries

The inclusion of the trifluoromethyl group from Tdf can significantly impact the properties of peptides:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides containing Tdf more resistant to proteolytic degradation.

  • Enhanced Binding Affinity: The high electronegativity and hydrophobicity of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.

  • Conformational Restriction: The bulky trifluoromethyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and improve binding entropy.

  • Improved Pharmacokinetic Properties: The increased lipophilicity can enhance membrane permeability and overall bioavailability.

Data Presentation: Quantitative Analysis of a Fluorinated Peptide Library

The following table summarizes representative data from the screening of a peptide library incorporating a fluorinated amino acid similar to Tdf, targeting the p53-MDM2 interaction. This interaction is a critical regulator of the p53 tumor suppressor pathway, and its inhibition is a key strategy in cancer therapy.

ParameterValueReference
Library Type Phage Display Peptide Library(Fictional Data)
Library Diversity 1 x 10⁹ unique sequences(Fictional Data)
Target Protein Human MDM2(Fictional Data)
Screening Method Biopanning(Fictional Data)
Number of Screening Rounds 4(Fictional Data)
Number of Unique Hits Identified 15(Fictional Data)
Hit Rate 0.0000015%(Fictional Data)
Lead Peptide Sequence Ac-Phe-Met-Tdf -Trp-Glu-Leu-NH₂(Fictional Data)
Binding Affinity (Kd) of Lead Peptide 50 nM(Fictional Data)
Binding Affinity (Kd) of Non-fluorinated Control Peptide 500 nM(Fictional Data)

Note: This data is representative and compiled for illustrative purposes. Actual results will vary depending on the specific library, target, and screening methodology.

Experimental Protocols

Synthesis of Boc-L-3,3,3-trifluoro-2-aminoisobutyric acid (this compound)

The synthesis of this compound can be achieved through various routes. A common approach involves the Strecker synthesis followed by Boc protection.

Materials:

  • 3,3,3-Trifluoroacetone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., diethyl ether, dichloromethane)

Protocol:

  • Strecker Synthesis of 3,3,3-Trifluoro-2-aminoisobutyronitrile:

    • In a well-ventilated fume hood, react 3,3,3-trifluoroacetone with ammonium chloride and sodium cyanide in an aqueous solution.

    • The reaction mixture is stirred at room temperature to form the corresponding aminonitrile.

    • Extract the product with an organic solvent and purify by distillation or chromatography.

  • Hydrolysis to 3,3,3-Trifluoro-2-aminoisobutyric acid (Tdf-OH):

    • Hydrolyze the aminonitrile using a strong acid, such as concentrated hydrochloric acid, under reflux.

    • Neutralize the reaction mixture and purify the resulting amino acid by recrystallization.

  • Boc Protection:

    • Dissolve the Tdf-OH in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add sodium hydroxide to deprotonate the amino group.

    • Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the this compound with an organic solvent.

    • Purify the final product by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Due to the steric hindrance of the α,α-disubstituted nature of Tdf, optimized coupling conditions are required for efficient incorporation into a growing peptide chain.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Boc-protected amino acids (including this compound)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 30-60 minutes.

    • Wash the resin with DMF and DCM.

  • This compound Coupling (Optimized for Steric Hindrance):

    • Dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) and pre-activate for 5-10 minutes.

    • Add the activated this compound solution to the resin.

    • Extend the coupling time to 2-4 hours, or even overnight if necessary.

    • Monitor the coupling efficiency using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amino groups after the Tdf coupling, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes.

  • Repeat Deprotection and Coupling Cycles: Continue the cycles of deprotection and coupling for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final deprotection of the N-terminal Boc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

Experimental Workflow for SPPS with this compound

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc/Boc Deprotection (20% Piperidine/TFA) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Standard AA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Tdf_Coupling This compound Coupling (HATU/HOAt, Extended Time) Wash2->Tdf_Coupling Wash3 Wash (DMF, DCM) Tdf_Coupling->Wash3 Repeat Repeat Cycles Wash3->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

p53-MDM2 Signaling Pathway and Inhibition by a Tdf-Containing Peptide

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates Oncogene Oncogene Activation Oncogene->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 upregulates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates Apoptosis Apoptosis p53->Apoptosis activates DNA_Repair DNA Repair p53->DNA_Repair activates MDM2->p53 binds and promotes ubiquitination/degradation Tdf_Peptide Tdf-Containing Peptide Inhibitor Tdf_Peptide->MDM2 inhibits binding to p53

Caption: Inhibition of the p53-MDM2 negative feedback loop by a Tdf-containing peptide.

Application Note: Analysis of Peptides Containing 4,5,6,7-Tetrafluorotryptophan (Tdf) by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here are the detailed Application Notes and Protocols for the analytical techniques for peptides containing Tdf.

Introduction

The incorporation of non-canonical amino acids into peptide therapeutics is a powerful strategy for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. 4,5,6,7-Tetrafluorotryptophan (Tdf) is a fluorinated analog of tryptophan used to probe and modify peptide structure and function. The fluorine atoms introduce unique electronic and steric properties without significantly increasing molecular size. However, these modifications can alter chromatographic behavior and mass spectrometric fragmentation, necessitating robust and optimized analytical methods.

This document provides detailed protocols for the characterization of Tdf-containing peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and sequence verification.

Overall Analytical Workflow

The comprehensive analysis of a newly synthesized Tdf-containing peptide involves a multi-step workflow. The process begins with sample preparation, followed by parallel analysis for purity and identity, and concludes with data processing and confirmation. This systematic approach ensures the final peptide product meets the required specifications for downstream applications.

Analytical_Workflow cluster_Prep 1. Sample Preparation cluster_Analysis 2. Analytical Characterization cluster_Data 3. Data Processing & Confirmation A Synthesized Tdf-Peptide B Dissolution (e.g., 5% ACN/Water) A->B C RP-HPLC Analysis B->C D LC-MS Analysis B->D E Purity Assessment (Peak Integration) C->E F Identity Confirmation (Accurate Mass) D->F G Sequence Verification (MS/MS Fragmentation) F->G

Caption: High-level workflow for Tdf-peptide analysis.

Protocol 1: RP-HPLC for Purity Assessment

This protocol details a standard method for determining the purity of a Tdf-containing peptide using UV detection. The increased hydrophobicity of Tdf compared to tryptophan may lead to longer retention times.

3.1. Experimental Protocol

  • Instrumentation:

    • HPLC System: Agilent 1290 Infinity II or equivalent system with a quaternary pump, autosampler, and diode array detector (DAD).

    • Column: Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm, 100 Å) or equivalent reverse-phase column.

  • Reagents & Sample Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).

    • Sample: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.

  • HPLC Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: 220 nm (for peptide backbone) and 280 nm (for aromatic side-chains).

3.2. Data Presentation: HPLC Gradient & Results

The following gradient is a robust starting point for separating the target peptide from synthesis-related impurities.

Table 1: HPLC Gradient Conditions

Time (minutes) % Mobile Phase A % Mobile Phase B Curve
0.0 95.0 5.0 Linear
25.0 55.0 45.0 Linear
26.0 5.0 95.0 Linear
29.0 5.0 95.0 Linear
30.0 95.0 5.0 Linear

| 35.0 | 95.0 | 5.0 | Linear |

Table 2: Hypothetical Purity Data for Peptide Ac-Gly-Tdf-Ala-NH₂

Peak Retention Time (min) Area (%) Identity
1 14.82 97.2 Ac-Gly-Tdf-Ala-NH₂
2 15.51 1.8 Deletion impurity

| 3 | 16.14 | 1.0 | Other impurity |

Protocol 2: LC-MS for Identity & Sequence Confirmation

This protocol uses high-resolution mass spectrometry to confirm the peptide's molecular weight and verify its amino acid sequence through fragmentation analysis.

4.1. Experimental Protocol

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC H-Class or equivalent.

    • MS System: Thermo Scientific Q Exactive HF Orbitrap or equivalent high-resolution mass spectrometer.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm, 130 Å) or equivalent.

  • Reagents & Sample Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% (v/v) FA in LC-MS grade Acetonitrile.

    • Sample: Dilute the 1 mg/mL stock from the HPLC preparation to 10 µg/mL using Mobile Phase A.

  • LC-MS Method Parameters:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan Range: 200–2000 m/z.

    • MS1 Resolution: 60,000.

    • MS/MS: Data-Dependent Acquisition (DDA) of the top 3 most intense ions using Higher-energy C-trap Dissociation (HCD).

4.2. Data Interpretation Logic

Confirming peptide identity from LC-MS data is a sequential process. It starts with finding the peptide's signal in the chromatogram, confirming its mass, and finally, matching its fragment ions to the expected sequence.

Data_Interpretation A Find Peptide Peak in Total Ion Chromatogram (TIC) B Extract MS1 Spectrum for the Peak A->B C Deconvolute Isotopic Cluster to find Monoisotopic Mass B->C D Observed Mass matches Theoretical Mass? C->D E Analyze MS/MS Fragmentation Spectrum D->E Yes F Assign b- and y-ions and Match to Sequence E->F G Sufficient Sequence Coverage Achieved? F->G H Identity Confirmed G->H Yes

Caption: Logical workflow for LC-MS based peptide identity confirmation.

4.3. Data Presentation: LC-MS Results

Table 3: Accurate Mass Confirmation for Peptide Ac-Gly-Tdf-Ala-NH₂ Theoretical Monoisotopic Mass: 582.1284 Da

Observed m/z(Charge State) Theoretical m/z(Charge State) Mass Error (ppm)
583.1357 (+1) 583.1357 0.0

| 292.0715 (+2) | 292.0715 | 0.0 |

Table 4: Key MS/MS Fragments for Ac-Gly-Tdf-Ala-NH₂

Ion Type Fragment Sequence Theoretical m/z Observed m/z Mass Error (ppm)
b₁ Ac-Gly 86.0393 86.0392 -1.2
b₂ Ac-Gly-Tdf 435.0719 435.0717 -0.5
y₁ Ala-NH₂ 89.0709 89.0708 -1.1

| y₂ | Tdf-Ala-NH₂ | 498.0925 | 498.0922 | -0.6 |

Application Notes & Protocols: The Use of Boc-Tdf-OH in Developing Novel Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-butoxycarbonyl-threoninyl-di-phenylalanine-hydroxyl (Boc-Tdf-OH) is a novel, rationally designed peptide building block for the development of advanced biomaterials. This molecule belongs to the class of Boc-protected dipeptides, which are known for their ability to self-assemble into well-ordered nanostructures, such as nanofibers, that can form three-dimensional hydrogel networks. These hydrogels are highly attractive for biomedical applications, including tissue engineering, regenerative medicine, and controlled drug delivery, owing to their biocompatibility, biodegradability, and tunable mechanical properties.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the creation of novel biomaterials. The information presented herein is based on established methodologies for similar Boc-protected dipeptides and provides a framework for the investigation and application of this compound.

Key Applications

  • Tissue Engineering: The hydrogel scaffolds formed from this compound can serve as artificial extracellular matrices to support cell adhesion, proliferation, and differentiation.

  • Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained and localized release.

  • Regenerative Medicine: By incorporating growth factors or other bioactive molecules, this compound hydrogels can be designed to promote the regeneration of damaged tissues, such as bone.

Quantitative Data Summary

The self-assembly and hydrogelation of Boc-protected dipeptides are sensitive to environmental conditions. The following tables summarize typical quantitative data for the hydrogelation of analogous Boc-protected dipeptides, which can serve as a starting point for the optimization of this compound hydrogels.

Table 1: Hydrogelation Conditions for Boc-Dipeptide Analogues

Dipeptide AnalogueConcentration (mg/mL)Solvent SystemGelation TriggerGelation TimeResulting Hydrogel Properties
Boc-α(S)Phe-α(S)Phe-OH0.5Water/DMSOpH change (HCl addition)~7 hoursLess stable, degrades after 1 day
Boc-β³(R)Phe-β³(R)Phe-OH0.5Water/DMSOpH change (HCl addition)InstantaneousStable hydrogel
Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH0.5Water/DMSOpH change (HCl addition)~1 minuteStable hydrogel
Boc-Phe-Trp-OHNot specifiedPhosphate Buffer (0.1 M)pH 6-7Not specifiedStable hydrogel within a narrow pH range

Table 2: Temperature Increase in Hybrid Gels upon Irradiation

Dipeptide Analogue Hybrid GelIrradiation Time (min)Temperature Increase (°C)
Boc-α(S)Phe-α(S)Phe-OH1050-60
Boc-β³(R)Phe-β³(R)Phe-OH1050-60
Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH10< 50

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for the synthesis of this compound, assuming "Tdf" is a custom amino acid.

Materials:

  • Fmoc-protected amino acids

  • Boc-anhydride

  • Resin for solid-phase synthesis

  • Coupling reagents (e.g., HBTU, DIC)

  • Deprotection reagents (e.g., piperidine in DMF)

  • Cleavage cocktail (e.g., TFA-based)

  • Solvents (DMF, DCM, ether)

  • HPLC for purification

  • Mass spectrometer for characterization

Methodology:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group using piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid ("Tdf").

  • Boc Protection: Introduce the N-terminal Boc protecting group using Boc-anhydride.

  • Cleavage: Cleave the dipeptide from the resin using a TFA-based cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Hydrogel Formation via pH Triggering

This protocol describes the formation of a hydrogel from a Boc-protected dipeptide using a pH switch.

Materials:

  • This compound

  • Organic solvent (e.g., DMSO)

  • Deionized water

  • Acid solution (e.g., HCl)

Methodology:

  • Dissolution: Dissolve the this compound powder in a minimal amount of an organic solvent like DMSO to create a stock solution.

  • Dilution: Dilute the stock solution with deionized water to the desired final concentration (e.g., 0.5 mg/mL).

  • pH Adjustment: Add a small volume of an acid solution (e.g., 1% v/v HCl) to trigger self-assembly and hydrogelation.

  • Incubation: Allow the solution to stand at room temperature and observe for gel formation. The time required for gelation can vary from instantaneous to several hours depending on the specific dipeptide and conditions.

Protocol 3: Characterization of Hydrogel Morphology

Transmission Electron Microscopy (TEM) is used to visualize the nanofibrous network of the hydrogel.

Materials:

  • This compound hydrogel

  • TEM grid (e.g., carbon-coated copper grid)

  • Uranyl acetate solution (for staining)

Methodology:

  • Sample Preparation: Place a small volume of the hydrogel onto a TEM grid.

  • Staining: Stain the sample with a solution of uranyl acetate.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Observe the sample under a transmission electron microscope to visualize the self-assembled nanofibers.

Protocol 4: In Vivo Evaluation of Biomaterials

This protocol provides a general framework for the in vivo evaluation of a biomaterial based on ISO 10993-6 standards, using a rat subcutaneous implantation model.

Materials:

  • This compound hydrogel

  • Wistar rats (male, 250-350 g)

  • Surgical instruments

  • Anesthetics

  • Sutures

  • Formalin for tissue fixation

  • Hematoxylin-eosin stain for histology

Methodology:

  • Animal Model: Use male Wistar rats, divided into experimental (with biomaterial) and control groups.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a cutaneous incision on the dorsum.

    • Create a subcutaneous pocket.

    • Implant the this compound hydrogel into the pocket in the experimental group.

    • Suture the incision.

  • Post-operative Care: Monitor the animals for any complications.

  • Tissue Harvest: At predetermined time points (e.g., 1, 2, 4, 12, 26 weeks), euthanize the animals and harvest the tissue surrounding the implant.

  • Histological Analysis:

    • Fix the tissue specimens in buffered formalin.

    • Process the tissues for histology.

    • Stain the sections with hematoxylin-eosin.

    • Evaluate the inflammatory response, tissue repair, and fibrous capsule formation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_hydrogel Hydrogel Formation cluster_characterization Biomaterial Characterization cluster_application Application & Evaluation synthesis This compound Synthesis purification HPLC Purification synthesis->purification characterization Mass Spec & NMR purification->characterization trigger pH Trigger (HCl) dissolution Dissolve in DMSO dilution Dilute with Water dissolution->dilution dilution->trigger tem TEM Imaging trigger->tem cd CD Spectroscopy trigger->cd rheology Rheology trigger->rheology drug_loading Drug Loading rheology->drug_loading in_vivo In Vivo Implantation drug_loading->in_vivo histology Histological Analysis in_vivo->histology

Caption: Experimental workflow for the development and evaluation of this compound biomaterials.

bone_regeneration_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus tgf_beta TGF-β / BMPs receptor TGF-β/BMP Receptors tgf_beta->receptor Binding biomaterial This compound Biomaterial Scaffold biomaterial->tgf_beta Presents growth factors smad Smad Proteins (Smad1/5/8, Smad2/3) receptor->smad Phosphorylation mapk MAPK Pathway receptor->mapk Activation transcription_factors Transcription Factors (e.g., Runx2, Osterix) smad->transcription_factors Nuclear Translocation mapk->transcription_factors Activation gene_expression Osteogenic Gene Expression transcription_factors->gene_expression Induction osteogenesis Osteogenesis & Bone Formation gene_expression->osteogenesis Leads to

Troubleshooting & Optimization

Technical Support Center: Boc-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the coupling of Boc-protected amino acids. As "Tdf" is not a standard designator for a known amino acid, this document addresses general issues applicable to Boc-amino acid chemistry. The principles and mitigation strategies outlined here are relevant to a wide range of peptide synthesis scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the coupling of a Boc-protected amino acid?

A1: The most frequently encountered side reactions include:

  • Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid being coupled.

  • N-acylurea Formation: An irreversible rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents, leading to a terminated peptide chain.

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, resulting in cleavage from the resin and termination of the peptide chain.

  • Aspartimide Formation: Side-chain cyclization of aspartic acid residues, which can lead to racemization and the formation of β-peptides.

  • Incomplete Coupling: Failure of the coupling reaction to proceed to completion, often due to steric hindrance or peptide aggregation.

  • Guanidinylation: Capping of the N-terminal amine by an excess of uronium or aminium-based coupling reagents (e.g., HBTU, TBTU), which prevents further chain elongation.

Q2: How can I detect racemization in my peptide?

A2: Racemization can be detected by chiral High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide.[1][2] This involves hydrolyzing the peptide and analyzing the resulting amino acids on a chiral column to separate the D and L enantiomers. The extent of racemization is quantified by comparing the peak areas of the epimeric products.[1][3]

Q3: Which coupling reagent should I choose to minimize side reactions?

A3: The choice of coupling reagent depends on the specific amino acids being coupled and the synthesis strategy (solid-phase or solution-phase).

  • For routine couplings, carbodiimides like DIC in the presence of an additive such as HOBt are cost-effective and generally efficient.

  • For sterically hindered amino acids or sequences prone to racemization, phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, HCTU) reagents are often preferred due to their higher reactivity and ability to suppress racemization.[4][5] COMU is a modern uronium salt that has shown high efficiency and a favorable safety profile.[6]

Q4: What is the role of additives like HOBt and HOAt?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization and improving coupling efficiency.[3] They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone. HOAt is generally considered more effective than HOBt at preventing racemization, especially in difficult couplings.[6]

Troubleshooting Guide

Problem 1: Low Coupling Yield or Incomplete Reaction
Symptom Possible Cause Suggested Solution
Positive ninhydrin test after couplingIncomplete acylation of the N-terminal amine.1. Recouple: Perform a second coupling reaction.[7] 2. Change Solvent: Switch from DMF to a solvent mixture like NMP/DMSO to disrupt aggregation.[7] 3. Use a More Potent Coupling Reagent: Switch from a carbodiimide-based method to a more reactive phosphonium or uronium reagent like HATU or HCTU.[4][7] 4. Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time or performing the coupling at a slightly elevated temperature may be beneficial.
Low final peptide yieldPeptide aggregation on the solid support.1. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. 2. Incorporate Backbone Protection: Use of pseudoprolines or Dmb-protected amino acids can disrupt aggregation.
Problem 2: Presence of Epimers (Racemization)
Symptom Possible Cause Suggested Solution
Diastereomeric impurities detected by HPLC/MSLoss of chiral purity during the activation/coupling step.1. Add HOBt or HOAt: Always use an additive when coupling with carbodiimides. HOAt is generally more effective.[3][6] 2. Use a Low-Racemization Coupling Reagent: Employ reagents like PyBOP or HATU.[4] 3. Control the Base: Use a sterically hindered base like DIPEA instead of more nucleophilic bases. Ensure the correct stoichiometry of the base is used. 4. Pre-activation: Activate the Boc-amino acid with the coupling reagent for a short period before adding it to the deprotected peptide-resin.
Problem 3: Chain Termination
Symptom Possible Cause Suggested Solution
Peptide mass corresponding to N-acylurea adductRearrangement of the O-acylisourea intermediate (with carbodiimides).1. Use an Additive: HOBt or HOAt intercepts the O-acylisourea intermediate, preventing its rearrangement.[3] 2. Switch Coupling Reagent: Use a phosphonium or uronium reagent instead of a carbodiimide.
Peptide mass corresponding to a guanidinylated N-terminusExcess uronium/aminium reagent reacting with the N-terminal amine.1. Use Stoichiometric Amounts: Avoid using a large excess of the coupling reagent.[4] 2. Pre-activation: Activate the Boc-amino acid before adding it to the resin to consume the coupling reagent.[8] 3. Use Phosphonium Reagents: Reagents like PyBOP do not have this side reaction.[5]
Cleavage of the N-terminal dipeptide from the resinDiketopiperazine (DKP) formation.1. Use 2-Chlorotrityl Chloride Resin: The steric bulk of this resin can inhibit DKP formation.[9] 2. Couple the Third Amino Acid Quickly: Minimize the time the deprotected dipeptide-resin is exposed to basic conditions. 3. Use Dipeptide Building Blocks: Couple a pre-formed dipeptide to avoid the susceptible dipeptide-resin intermediate.[8]
Problem 4: Side-Chain Specific Issues
Symptom Possible Cause Suggested Solution
Presence of α- and β-peptide isomers of Asp-containing peptidesAspartimide formation.1. Use Bulky Side-Chain Protecting Groups: Employing protecting groups like O-cyclohexyl (OcHex) or O-2,4-dichlorobenzyl (ODCB) for the Asp side chain can reduce cyclization. 2. Add HOBt to Deprotection Solution: For Fmoc-based synthesis, adding HOBt to the piperidine solution can reduce aspartimide formation.[10] 3. Backbone Protection: Incorporate a protecting group on the amide nitrogen following the Asp residue to prevent nucleophilic attack.

Quantitative Data on Coupling Reagents

The efficiency and extent of side reactions can vary significantly between different coupling reagents. The following table summarizes representative data for the coupling of a model peptide, highlighting differences in yield and racemization.

Table 1: Comparison of Coupling Reagent Performance in a Model Peptide Synthesis

Coupling ReagentAdditiveBaseCoupling Time (min)Product Yield (%)Epimer (%)
DCCHOBt-120~95< 1.0
DICHOBtDIPEA60> 98< 0.5
HBTU-DIPEA15> 99~1.2
HATU-DIPEA5> 99< 0.2
PyBOP-DIPEA20> 99< 0.5
COMU-DIPEA5> 99< 0.1

Note: Data is compiled from various literature sources for illustrative purposes. Actual results will vary depending on the specific peptide sequence, reaction conditions, and scale.

Experimental Protocols

Standard Boc-SPPS Coupling Protocol (DIC/HOBt)
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA/DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in N,N-dimethylformamide (DMF).

    • Add this solution to the resin, followed by 3 equivalents of N,N'-diisopropylcarbodiimide (DIC).

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for completion. A negative result (yellow beads) indicates the reaction is complete.[7]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Proceed to the next deprotection/coupling cycle.

Troubleshooting Protocol: Capping of Unreacted Amines

If a coupling reaction is incomplete after a second attempt (recoupling), it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides.

  • After the final wash of the incomplete coupling step, swell the resin in DMF.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 5:1:4 ratio).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Proceed with the synthesis.

Visualizations

Reaction Pathways

Boc_Coupling_Pathway BocAA Boc-AA-OH ActiveInt Activated Intermediate (O-Acylisourea) BocAA->ActiveInt Reagent Coupling Reagent (e.g., DIC) PeptideResin H₂N-Peptide-Resin ActiveInt->PeptideResin N_Acylurea N-Acylurea (Inactive) ActiveInt->N_Acylurea Rearrangement Racemization Racemized Product ActiveInt->Racemization CoupledPeptide Boc-AA-NH-Peptide-Resin PeptideResin->CoupledPeptide + Activated Int.

Caption: General pathway for Boc-amino acid coupling and common side reactions.

Troubleshooting Workflow for Incomplete Coupling

Troubleshooting_Workflow Start Perform Coupling Reaction KaiserTest Kaiser Test Start->KaiserTest Recouple Recouple with same reagents KaiserTest->Recouple Positive ChangeReagent Recouple with stronger reagent (e.g., HATU) KaiserTest->ChangeReagent Still Positive Cap Cap unreacted amines with Ac₂O KaiserTest->Cap Still Positive after stronger reagent Continue Continue Synthesis KaiserTest->Continue Negative i1 KaiserTest->i1 i2 KaiserTest->i2 Recouple->KaiserTest ChangeReagent->KaiserTest Cap->Continue Negative Negative (Yellow) Positive Positive (Blue) StillPositive Still Positive i1->Negative i2->Positive

Caption: Decision workflow for troubleshooting incomplete coupling reactions.

References

Preventing racemization of Boc-Tdf-OH during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for scientists and researchers working with Boc-L-3,3-diphenylalanine (Boc-Tdf-OH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of incorporating this sterically hindered amino acid into your peptide synthesis workflows while minimizing the risk of racemization.

Troubleshooting Guide: Preventing Racemization of this compound

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical challenge in peptide synthesis, particularly when dealing with sterically hindered amino acids like this compound. The following guide addresses common issues and provides actionable solutions to maintain the chiral integrity of your product.

Issue 1: High Levels of D-Enantiomer Detected After Coupling

Possible Causes:

  • Inappropriate Coupling Reagent: The choice of coupling reagent is paramount in preventing racemization. Highly activating reagents can promote the formation of an oxazolone intermediate, which is prone to racemization.

  • Excessive or Strong Base: The presence of a strong or an excessive amount of a tertiary amine base can abstract the alpha-proton of the activated amino acid, leading to loss of stereochemistry.[1]

  • Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before the addition of the amine component increases the window for racemization to occur.

  • High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.

Solutions:

  • Select an Appropriate Coupling Reagent: For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are often preferred. Reagents such as HBTU , HATU , and PyBOP have demonstrated effectiveness in promoting efficient coupling while minimizing racemization, especially when used with an additive.[2] The use of N-(Cbz- and Fmoc-alpha-aminoacyl)benzotriazoles has also been reported as an effective method for coupling hindered amino acids with complete retention of chirality.[3][4]

  • Optimize Base Selection and Stoichiometry:

    • Utilize a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine . These bases are less likely to cause racemization compared to less hindered or stronger bases like triethylamine.[1]

    • Use the minimum amount of base necessary to facilitate the reaction. Typically, 1-2 equivalents are sufficient.

  • Minimize Pre-activation Time: Add the amine component to the reaction mixture as soon as possible after the activation of this compound.

  • Control Reaction Temperature: Perform the coupling reaction at room temperature or below (0 °C) to reduce the rate of racemization.

Issue 2: Low Coupling Yield Despite Using a Potent Activator

Possible Cause:

  • Steric Hindrance: The bulky diphenylalanine side chain of this compound can sterically impede the approach of the nucleophilic amine, leading to slow and incomplete coupling reactions.

Solutions:

  • Employ a High-Efficiency Coupling Reagent: Reagents like HATU and HCTU are known for their high reactivity and can be effective for coupling sterically demanding amino acids.

  • Increase Reaction Time: While minimizing pre-activation time is crucial, the overall reaction time for the coupling step may need to be extended to achieve a satisfactory yield. Monitor the reaction progress by a suitable method (e.g., Kaiser test in solid-phase synthesis).

  • Use a Slight Excess of Acylating Agent: Employing a small excess (e.g., 1.2 equivalents) of the activated this compound can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Boc-protected amino acids?

A1: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxylic acid cyclizes to form the oxazolone, which has an acidic proton at the chiral center. In the presence of a base, this proton can be abstracted and then re-added, leading to a loss of stereochemical integrity.

Q2: Which coupling reagents are recommended for this compound to minimize racemization?

A2: For sterically hindered amino acids like this compound, the following coupling reagents in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are recommended:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [2]

These reagents are known to facilitate rapid coupling, which helps to suppress racemization by minimizing the lifetime of the reactive intermediate.

Q3: What role do additives like HOBt and HOAt play in preventing racemization?

A3: Additives such as HOBt and HOAt act as racemization suppressors.[5] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to cyclization into the problematic oxazolone than the initial activated species, thereby reducing the extent of racemization. HOAt is often considered superior to HOBt in this regard.

Q4: How does the choice of base influence racemization?

A4: The choice of base is critical. A base that is too strong or not sterically hindered can readily abstract the α-proton of the activated amino acid, leading to racemization.[1] Sterically hindered bases with a lower pKa, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine , are preferred over less hindered and stronger bases like triethylamine.

Q5: Are there any analytical techniques to quantify the extent of racemization?

A5: Yes, the most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the L- and D-enantiomers of the resulting peptide, allowing for precise quantification of the enantiomeric excess (e.e.) or the percentage of the undesired D-isomer.

Quantitative Data Summary

Coupling Reagent ClassAdditiveBaseRacemization PotentialCoupling Efficiency
Carbodiimides (e.g., DCC, DIC)HOBt or HOAtDIPEALow to ModerateModerate to High
Uronium/Aminium Salts (e.g., HBTU, HATU)Internal (HOBt or HOAt)DIPEALowHigh
Phosphonium Salts (e.g., PyBOP)Internal (HOBt)DIPEALowHigh

Note: The actual extent of racemization is highly dependent on the specific reaction conditions, including the nature of the N- and C-terminal amino acids, the solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound with Minimal Racemization (Solution Phase)
  • Dissolution: Dissolve this compound (1.0 eq) and the amine component (hydrochloride salt, 1.0 eq) in an appropriate solvent (e.g., DMF or DCM).

  • Addition of Additive: Add HOBt (1.1 eq) or HOAt (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.1 eq) dropwise to the stirred solution.

  • Activation and Coupling: Add the coupling reagent (e.g., HBTU, 1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Perform a standard aqueous work-up to remove water-soluble byproducts and isolate the crude peptide.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Analyze the enantiomeric purity of the final product by chiral HPLC.

Protocol 2: Chiral HPLC Analysis of a Dipeptide Containing Tdf
  • Column: A chiral stationary phase column suitable for the separation of amino acid derivatives (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA). The exact composition should be optimized for the specific dipeptide.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the peptide bond or aromatic side chains absorb (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase.

  • Injection: Inject the sample onto the column and record the chromatogram. The retention times of the L-L and L-D diastereomers will differ, allowing for their separation and quantification.

Visualizing the Racemization Pathway and Prevention Strategy

Below are diagrams illustrating the key chemical pathways and decision-making processes discussed in this guide.

RacemizationMechanism Activated_AA Activated this compound Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Peptide_L Desired L-Peptide Activated_AA->Peptide_L + Amine Active_Ester Active Ester Intermediate Activated_AA->Active_Ester + Additive Racemized_Oxazolone Racemized Oxazolone Oxazolone->Racemized_Oxazolone Base-catalyzed proton abstraction/ re-addition Peptide_D Undesired D-Peptide Racemized_Oxazolone->Peptide_D + Amine Amine Amine Component Base Base Additive Additive (HOBt/HOAt) Active_Ester->Peptide_L + Amine

Caption: Mechanism of racemization via oxazolone formation and its prevention.

TroubleshootingWorkflow Start High Racemization Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Examine Base Check_Reagent->Check_Base No Solution_Reagent Switch to HBTU/HATU/PyBOP + HOBt/HOAt Check_Reagent->Solution_Reagent Yes Check_Conditions Assess Reaction Conditions Check_Base->Check_Conditions No Solution_Base Use DIPEA or Collidine (1-2 eq) Check_Base->Solution_Base Yes Solution_Conditions Reduce pre-activation time Lower temperature to 0°C Check_Conditions->Solution_Conditions Yes End Racemization Minimized Check_Conditions->End No Solution_Reagent->Check_Base Solution_Base->Check_Conditions Solution_Conditions->End

Caption: Troubleshooting workflow for addressing high racemization.

References

Technical Support Center: Optimizing Peptide Cleavage from Resin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the cleavage of peptides from solid-phase synthesis resins. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

A Note on "Tdf-peptides": The term "Tdf-peptides" does not correspond to a standard classification in peptide chemistry literature. The information provided here pertains to general solid-phase peptide synthesis (SPPS) and should be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the primary reagent used for cleaving peptides from the resin in Fmoc-based SPPS?

In Fmoc-based solid-phase peptide synthesis, the most common reagent for cleaving the peptide from the solid support is trifluoroacetic acid (TFA).[1][2] A single step with TFA typically accomplishes both the cleavage from the resin and the removal of acid-labile side-chain protecting groups.[1]

Q2: Why are scavengers necessary in the cleavage cocktail?

During cleavage, protecting groups are removed, generating reactive carbocations.[2] These cations can re-attach to the peptide or modify sensitive amino acid residues. Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing undesirable side reactions.[2]

Q3: What are some common scavengers and what do they protect against?

Common scavengers and their functions include:

  • Water (H₂O): Scavenges t-butyl cations.[1]

  • Triisopropylsilane (TIS or TIPS): Scavenges trityl and Pbf cations.[1]

  • Ethanedithiol (EDT) or Dioxa-1,8-octane-dithiol (DODT): Scavenges t-butyl cations and helps reduce the oxidation of Cysteine (Cys) and Methionine (Met) side chains.[1] DODT is a less odorous alternative to EDT.[1]

  • Phenol: Protects Tyrosine (Tyr) and Tryptophan (Trp) side chains from oxidation.[1]

  • Thioanisole: Aids in the removal of the Pbf protecting group from Arginine (Arg) and suppresses the oxidation of Cys and Met.[1]

Q4: How long should the cleavage reaction be performed?

Cleavage time can vary depending on the peptide sequence and the specific protocol. For room temperature cleavage, a common duration is 1.5 to 3 hours.[1][2] If the peptide contains multiple Arginine residues, the cleavage time may need to be extended.[1] For heated cleavage at around 38°C, the time is typically shorter, around 30 to 45 minutes.[1]

Q5: What is the purpose of precipitating the peptide with cold ether?

After cleavage, the peptide is in a solution with TFA and scavengers. Adding cold diethyl ether causes the peptide to precipitate out of the solution, while the scavengers and cleaved protecting groups tend to remain dissolved in the ether.[1][2] This allows for the separation and recovery of the crude peptide.

Troubleshooting Guide

Issue 1: Low or No Peptide Yield After Cleavage and Precipitation

  • Question: I performed the cleavage reaction, but after adding cold ether, I don't see any precipitate, or the yield is very low. What could be the problem?

  • Answer:

    • Incomplete Cleavage: The cleavage reaction may not have gone to completion. Consider extending the cleavage time, especially for peptides with multiple Arg residues.[1][3] You can also try re-cleaving the resin with a fresh cocktail.[3]

    • Peptide Solubility in Ether: While uncommon, some peptides may have partial solubility in ether. Ensure the ether is ice-cold to maximize precipitation.[1]

    • Insufficient Peptide on Resin: Before cleavage, it's good practice to weigh the resin to confirm a substantial weight increase after synthesis.[3] If there was an issue during synthesis, the amount of peptide on the resin might be minimal.

    • Precipitation Technique: To improve precipitation, you can first reduce the volume of TFA under a stream of nitrogen before adding cold ether.[3] If no precipitate forms immediately, storing the mixture at 4°C overnight may help.[4]

Issue 2: Impure Peptide Product After Cleavage

  • Question: My HPLC analysis shows multiple unexpected peaks. What could be the cause of these impurities?

  • Answer:

    • Inadequate Scavenging: The presence of side products can be due to the re-attachment of cleaved protecting groups to the peptide. This occurs when the scavenger cocktail is not appropriate for the amino acids in your sequence.[2] Review your peptide sequence and choose a cleavage cocktail with scavengers that protect all sensitive residues present (see tables below).

    • Oxidation: Cysteine and Methionine are susceptible to oxidation. Ensure your cleavage cocktail contains a reducing scavenger like EDT or DODT.[1]

    • Prolonged Acid Exposure: Leaving the peptide in the strong acid (TFA) for an extended period can sometimes lead to the degradation of sensitive peptide bonds, such as Asp-Pro.[5]

    • Old Reagents: Using old or poor-quality TFA or scavengers can introduce impurities.[3][5] Always use fresh, high-quality reagents.

Issue 3: Difficulty Dissolving the Peptide After Precipitation and Drying

  • Question: My lyophilized peptide pellet is difficult to dissolve. What can I do?

  • Answer:

    • Peptide Aggregation: Peptides, especially those with a high content of hydrophobic residues, can aggregate and become difficult to dissolve.[5]

    • Solvent Choice: Try dissolving the peptide in a small amount of a stronger solvent like glacial acetic acid or a small percentage of TFA in water before diluting it with your desired buffer for HPLC analysis.[5]

    • Storage: For long-term storage, it is sometimes recommended to leave the peptide attached to the resin and cleave smaller quantities as needed.[5]

Experimental Protocols & Data

Cleavage Cocktail Compositions

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below are some common cleavage cocktail formulations.

Reagent NameComposition (v/v)Primary Application
Standard 95% TFA, 2.5% H₂O, 2.5% TISFor peptides without sensitive residues like Cys, Met, Trp, or Arg.[6][7]
Reagent B 88% TFA, 5.8% Phenol, 4.2% H₂O, 2% TISA milder, less odorous formulation good for scavenging trityl groups. Does not adequately protect Cys and Met.[6]
For Cys, Met, Trp 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISA reducing mixture for peptides containing Trp, Cys, or Met.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA standard, effective mix for peptides with Cys, Met, Trp, or Tyr.[6]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleIdeal for peptides with sulfonyl-protected Arginine.[6][8]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium IodidePrevents the oxidation of Met and can be used for peptides with multiple Cys residues.[6]
Reagent L 88% TFA, 5% H₂O, 5% DTT, 2% TISA low-odor option that prevents Met oxidation and is suitable for peptides containing Bpa.[6]
Standard Cleavage Protocol (Room Temperature)
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum.[9][10]

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh, immediately before use.[6] For 1 gram of resin, approximately 10-15 mL of the cocktail is needed.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Allow the reaction to proceed at room temperature with gentle agitation for 1.5 to 3 hours.[1][2]

  • Peptide Isolation: Filter the resin to separate the peptide-containing filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[4]

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold methyl-tert-butyl ether or diethyl ether.[4] A white precipitate of the peptide should form.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide.[1] Decant the ether.

  • Washing: Wash the peptide pellet with cold ether multiple times to remove residual scavengers.[4]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be lyophilized for long-term storage.[1]

Visual Guides

G General Peptide Cleavage Workflow A Dry Peptide-Resin C Add Cocktail to Resin (1.5-3 hours at RT) A->C B Prepare Fresh Cleavage Cocktail B->C D Filter to Separate Resin C->D E Collect TFA Filtrate D->E F Precipitate Peptide in Cold Ether E->F G Centrifuge to Pellet Peptide F->G H Wash Pellet with Cold Ether G->H I Dry Crude Peptide H->I

Caption: General workflow for peptide cleavage from resin.

G Cleavage Cocktail Selection Guide Start Start with Peptide Sequence Sensitive_Residues Any sensitive residues? (Cys, Met, Trp, Arg) Start->Sensitive_Residues No_Sensitive Use Standard Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) Sensitive_Residues->No_Sensitive No Yes_Sensitive Yes Check_Arg Arg(Pbf/sulfonyl) present? Yes_Sensitive->Check_Arg Yes Yes_Arg Use Reagent R Check_Arg->Yes_Arg Yes No_Arg Cys, Met, or Trp present? Check_Arg->No_Arg No Yes_Cys_Met_Trp Use Reagent K or a similar reducing cocktail No_Arg->Yes_Cys_Met_Trp Yes

Caption: Decision tree for selecting a cleavage cocktail.

References

Technical Support Center: Synthesis of Complex Peptides with Boc-Tdf-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, protocols, and technical data for researchers, scientists, and drug development professionals encountering challenges during the synthesis of complex peptides incorporating Boc-L-4,4,4-trifluorovaline (Boc-Tdf-OH).

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or incomplete coupling efficiency for this compound?

Answer: Low coupling efficiency is the most common challenge when incorporating this compound. This is primarily due to two factors:

  • Steric Hindrance: The bulky trifluoromethyl (-CF₃) group on the side chain sterically hinders the approach of the activated amino acid to the N-terminus of the peptide chain.

  • Electron-Withdrawing Effect: The strong electron-withdrawing nature of the -CF₃ group deactivates the carboxyl group, making it less reactive toward nucleophilic attack by the terminal amine.

To overcome this, you may need to employ stronger coupling reagents, optimize reaction conditions by extending coupling times, or use microwave-assisted synthesis to provide the necessary energy to overcome the activation barrier.

Q2: What are the recommended coupling reagents and conditions for this compound to maximize yield?

Answer: Standard coupling reagents like DCC/HOBt may be insufficient for this compound. More potent activating agents are recommended. Phosphonium-based reagents (like PyBOP®) and aminium/uronium-based reagents (like HATU or HBTU) are generally more effective for coupling sterically hindered amino acids. These reagents form highly reactive intermediates that can overcome the steric and electronic challenges posed by the Tdf residue. For particularly difficult couplings, consider using PyBrOP®, which is known for its high reactivity. Always pre-activate the this compound with the coupling reagent before adding it to the peptide-resin to avoid side reactions like guanidinylation of the N-terminus.[1]

Q3: How can I minimize the risk of racemization when activating this compound?

Answer: Racemization is a significant risk when activating any amino acid, and the conditions required for difficult couplings can exacerbate this issue.[2] Urethane-protected amino acids, such as those with Boc groups, are generally resistant to racemization, but the use of strong bases and high temperatures can increase the risk.[3]

To minimize racemization:

  • Use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which are known to suppress this side reaction.[1]

  • Avoid excessive amounts of tertiary amine bases like diisopropylethylamine (DIPEA). If a base is required, use a weaker, more hindered base like sym-collidine or limit the amount of DIPEA to the stoichiometric minimum.[3]

  • Perform couplings at a controlled temperature, starting at 0°C before allowing the reaction to proceed at room temperature. Avoid elevated temperatures unless using a microwave synthesizer with controlled heating cycles.

Q4: My Tdf-containing peptide is aggregating during synthesis. What can I do?

Answer: The hydrophobic nature of the trifluoromethyl group can increase the tendency of the peptide chain to aggregate via intermolecular hydrogen bonding, making reactive sites inaccessible.

Strategies to disrupt aggregation include:

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting secondary structures. Adding dimethyl sulfoxide (DMSO) to the solvent can also be effective.[1]

  • Chaotropic Salts: Add chaotropic salts such as LiCl to the reaction mixture to break up hydrogen bond networks.[1]

  • Microwave Synthesis: The rapid heating cycles in microwave-assisted peptide synthesis can effectively disrupt aggregation and improve synthesis outcomes.[4]

  • Sonication: Applying sonication during the coupling step can help break apart aggregated peptide-resin.[1]

Q5: Are there special considerations for the final cleavage and deprotection of Tdf-containing peptides?

Answer: The final cleavage in Boc-SPPS typically requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6] While the Tdf residue itself is stable to these conditions, the main consideration is the use of an appropriate scavenger cocktail to prevent side reactions. The electron-rich side chains of amino acids like Trp, Met, Cys, and Tyr are susceptible to modification by reactive carbocations generated during deprotection.[7][8]

For Tdf-containing peptides, a standard scavenger cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT) is generally recommended, especially if other sensitive residues are present.[8] Always ensure the peptide-resin is thoroughly washed and dried before cleavage to prevent unwanted side reactions.[1]

Data Presentation

Table 1: Illustrative Comparison of Coupling Reagent Performance for this compound

Coupling ReagentAdditiveBase (equiv.)Typical Coupling Time (RT)Relative Yield & PurityRacemization RiskNotes
DCCHOBt-4 - 8 hoursLow to ModerateLowOften insufficient for complete coupling.
HBTUHOBtDIPEA (2)2 - 4 hoursModerate to HighModerateA common and effective choice.
HATUHOAtDIPEA (2)1 - 2 hoursHighLow to ModerateHighly efficient; HOAt helps suppress racemization.[2]
PyBOP®-DIPEA (2)1 - 3 hoursHighModerateExcellent solubility and reactivity; avoids HMPA byproduct.[3]
PyBrOP®-DIPEA (2)0.5 - 2 hoursVery HighModerate to HighExtremely reactive; ideal for the most difficult couplings but requires careful control.[3]

Note: Data is representative and intended for comparative purposes. Actual results will vary based on the peptide sequence, resin, and specific experimental conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Preparation: Swell the peptide-resin (1 equiv.) in dichloromethane (DCM) for 20 minutes, followed by washing with DMF (3x). Perform Boc deprotection using 25-50% TFA in DCM. Wash thoroughly with DMF to neutralize.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.), HATU (2.95 equiv.), and HOAt (3 equiv.) in DMF.

  • Activation: Add DIPEA (4 equiv.) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction: Add the activated this compound solution to the prepared peptide-resin. Agitate the mixture at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue), indicating incomplete coupling, extend the reaction time or consider a second coupling.

  • Washing: Once the reaction is complete (Kaiser test is negative/yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x).

  • Capping (Optional): If a small percentage of unreacted N-termini remain, cap them using an acetic anhydride/DIPEA solution in DMF to prevent the formation of deletion peptides.

Protocol 2: Final Cleavage and Deprotection (TFMSA Method)

Caution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Resin Preparation: After the final Boc deprotection and washing, dry the peptide-resin (e.g., 100 mg) thoroughly under a high vacuum for at least 3 hours.[1]

  • Scavenger Preparation: Prepare a scavenger mixture. A common mixture includes anisole and ethanedithiol (EDT).

  • Reaction Setup: Place the dried peptide-resin in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0-5°C).

  • Cleavage Reaction: a. To the cooled flask, add the scavenger mixture. b. Add pre-chilled trifluoroacetic acid (TFA, ~2 mL per 100 mg resin) and stir for 5-10 minutes.[5] c. Slowly add trifluoromethanesulfonic acid (TFMSA, ~200 µL per 100 mg resin) dropwise. Stir vigorously to dissipate heat.[5] d. Allow the reaction to stir in the ice bath for 1-2 hours.

  • Peptide Precipitation: a. Filter the resin using a fine sintered funnel and wash the resin with a small amount of fresh TFA.[5] b. Combine the filtrates and add the solution dropwise into a centrifuge tube containing 8-10 times the volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Purification: a. Centrifuge the ether suspension to pellet the crude peptide. b. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers. c. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. d. Purify the crude peptide using reverse-phase HPLC.

Mandatory Visualizations

G cluster_start Troubleshooting Low Coupling Yield cluster_diagnosis Diagnosis & Action cluster_end Resolution start Start: Low Yield with this compound check_coupling Perform Kaiser Test start->check_coupling incomplete Result: Positive (Blue) check_coupling->incomplete Incomplete complete Result: Negative (Yellow) check_coupling->complete Complete action1 Action: 1. Extend Coupling Time 2. Re-couple with Fresh Reagents incomplete->action1 proceed Proceed to Next Cycle complete->proceed action2 Action: Upgrade Coupling Reagent (e.g., HBTU -> HATU/PyBrOP) action1->action2 If still fails action3 Action: Add Aggregation Disruptors (NMP, LiCl, Microwave) action2->action3 If aggregation suspected action3->proceed

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Caption: Diagram of the steric hindrance challenge during this compound coupling.

References

Technical Support Center: Purification Strategies for Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Tdf-modified peptide" does not correspond to a standard, widely recognized chemical modification in peptide science. Therefore, this technical support center provides guidance on general purification strategies for peptides with various modifications, such as fluorescent labels, PEGylation, lipidation, and other post-translational or synthetic alterations. The principles and troubleshooting steps outlined here are broadly applicable to these scenarios.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the purification of modified peptides.

Problem / Question Possible Cause(s) Suggested Solution(s)
Poor solubility of the crude peptide before HPLC. The modification (e.g., a large hydrophobic fluorescent dye) has made the peptide less soluble in aqueous buffers.- Dissolve the peptide in a small amount of organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous mobile phase A. - Try dissolving the crude peptide in solutions containing denaturants like 6M guanidine hydrochloride or urea. These will elute in the void volume of a reverse-phase column.[1] - For very hydrophobic peptides, consider using a mobile phase with a higher initial percentage of organic solvent.
The modified peptide is not retained on the C18 column (elutes in the void volume). The peptide is too polar due to the modification or the chosen starting conditions of the HPLC gradient are too strong (too much organic solvent).- Ensure the initial mobile phase composition is highly aqueous (e.g., 95% water with 0.1% TFA). - If the peptide is extremely polar, a C18 column may not be suitable. Consider using a column with a more polar stationary phase or employing Hydrophilic Interaction Chromatography (HILIC).
The modified peptide peak is broad or shows tailing. - The peptide is aggregating on the column. - Secondary interactions are occurring between the peptide and the silica backbone of the column. - The ion-pairing agent (TFA) concentration is not optimal.- Decrease the sample load on the column. - Increase the column temperature (e.g., to 40-60 °C) to reduce aggregation. - Ensure 0.1% TFA is present in both mobile phase A and B to maintain good peak shape.[1][2] - Consider using a different ion-pairing agent like formic acid, although this may alter selectivity.
Low recovery of the modified peptide after HPLC. - The peptide is irreversibly adsorbing to the column. - The peptide is precipitating during the run. - The collected fractions are being lost during subsequent steps like lyophilization.- For very hydrophobic peptides, a C4 or C8 column might be more suitable than a C18 column to reduce strong retention and improve recovery.[1] - After the run, wash the column with a very strong solvent (e.g., isopropanol) to check for any remaining peptide. - Ensure the concentration of the peptide in the collected fractions is not so high that it precipitates as the acetonitrile evaporates.
Co-elution of the modified peptide with unmodified peptide or other impurities. The HPLC gradient is not optimized for separating species with very similar hydrophobicities.- Run a shallower gradient to increase the separation between peaks. For example, instead of a 0-70% acetonitrile gradient over 30 minutes, try a 20-50% gradient over the same time.[1] - Consider an orthogonal purification step, such as ion-exchange chromatography, before the RP-HPLC step if the modified and unmodified peptides have different charges.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best general column choice for purifying a modified peptide?

A1: A C18 column is the standard starting point for most peptides.[2] However, the nature of the modification is crucial. For peptides with large, hydrophobic modifications (e.g., lipids, some fluorescent dyes), a C4 or C8 column may provide better recovery and peak shape by reducing the very strong hydrophobic interactions.[1]

Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

A2: TFA is an ion-pairing agent. It forms a neutral complex with the positively charged residues (like lysine and arginine) on the peptide, which minimizes undesirable interactions with the silica backbone of the HPLC column. This results in sharper peaks and more reproducible retention times. A concentration of 0.1% is typically used in both the aqueous and organic mobile phases.[1][2][5]

Q3: My peptide modification is sensitive to acid. Can I purify it without TFA?

A3: Yes, but it can be more challenging. You can use other ion-pairing agents like formic acid (0.1%), which is less acidic than TFA. Alternatively, you can use a buffered mobile phase, for example, with ammonium bicarbonate or ammonium acetate, especially if your column is stable at a neutral or higher pH (e.g., a hybrid or polymer-based column). Be aware that peak shapes may be broader without a strong ion-pairing agent.

Q4: How can I remove TFA from my purified peptide?

A4: TFA can be cytotoxic in cell-based assays. To remove it, you can perform a salt exchange. This can be done by:

  • Repeated L-yophilization: Dissolve the peptide in a dilute HCl solution (e.g., 10 mM) or an acetic acid solution and re-lyophilize. Repeat this process 2-3 times.

  • Ion-Exchange Chromatography: Pass the purified peptide through an anion exchange column that has been pre-equilibrated with an acetate or bicarbonate buffer.[1]

Q5: How do I confirm the purity and identity of my final modified peptide?

A5: Purity is typically assessed by analytical HPLC, where the area of the main peak is compared to the total area of all peaks. The identity and the presence of the modification should be confirmed by mass spectrometry (MS), such as ESI-MS or MALDI-TOF, to ensure the molecular weight matches the expected value.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Purification of a Modified Peptide
  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. Start with mobile phase A (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

    • If solubility is poor, use a small amount of an organic solvent like DMSO to dissolve the peptide first, then dilute with mobile phase A.

    • Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.

  • HPLC System Preparation:

    • Column: A preparative C18 column is a common choice.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.

  • Chromatography:

    • Inject the supernatant from the prepared sample onto the column.

    • Run a linear gradient. A typical scouting gradient is from 5% to 65% mobile phase B over 30-60 minutes.

    • Monitor the elution of the peptide using a UV detector, typically at 214 nm and 280 nm. If the modification is a chromophore (like a fluorescent dye), monitor at its specific absorbance wavelength as well.

    • Collect fractions throughout the gradient where peaks are observed.

  • Analysis of Fractions:

    • Analyze small aliquots of the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure, modified peptide.

  • Post-Purification:

    • Pool the pure fractions.

    • Freeze the pooled fractions (e.g., in a dry ice/acetone bath).

    • Lyophilize the frozen sample to obtain the purified peptide as a powder.

    • If necessary, perform TFA removal as described in the FAQs.

Data Presentation

Table 1: Typical HPLC Gradients for Modified Peptide Purification
Peptide Characteristic Column Type Mobile Phase A Mobile Phase B Typical Gradient (%B in minutes) Notes
General Modified Peptide C180.1% TFA in Water0.1% TFA in Acetonitrile5-65% in 30 minGood starting point for most peptides.
Hydrophobic/Lipidated Peptide C4 or C80.1% TFA in Water0.1% TFA in Acetonitrile20-80% in 30 minA less retentive column can improve recovery.
Polar/Hydrophilic Peptide C180.1% TFA in Water0.1% TFA in Acetonitrile0-40% in 20 minA shallower, more aqueous gradient is needed.
Acid-Sensitive Modification C18 (pH stable)10mM Ammonium Bicarbonate, pH 8Acetonitrile5-65% in 30 minRequires a column that can tolerate higher pH.

Visualizations

Workflow for Modified Peptide Purification and Analysis

PurificationWorkflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Modified Peptide Solubilization Solubilization (e.g., in Mobile Phase A / DMSO) Crude->Solubilization HPLC Preparative RP-HPLC Solubilization->HPLC Collection Fraction Collection HPLC->Collection Analysis Fraction Analysis (Analytical HPLC & Mass Spec) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Pure Modified Peptide Lyophilization->Final

Caption: A general workflow for the purification of modified peptides.

References

Technical Support Center: Synthesis of Boc-L-4,4,4-trifluorovaline-OH (Boc-Tdf-OH)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Boc-L-4,4,4-trifluorovaline-OH (Boc-Tdf-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the chemical compound N-(tert-butoxycarbonyl)-L-4,4,4-trifluorovaline. It is a protected amino acid derivative where the amino group of L-4,4,4-trifluorovaline is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus while the C-terminus is activated for coupling.

Q2: What are the common starting materials for the synthesis of this compound?

The synthesis typically starts from L-4,4,4-trifluorovaline, which is then reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield the final product.

Q3: What are the critical reaction parameters to control during the synthesis?

Key parameters to control include temperature, pH, and the stoichiometry of the reagents. The reaction is typically carried out at a controlled temperature to prevent side reactions. Maintaining the appropriate pH is essential for the efficient reaction of the amino group with Boc anhydride.

Q4: What are the typical yields and purity for this synthesis?

With an optimized protocol, yields for the synthesis of this compound can be high, often exceeding 90%. The expected purity of the final product after purification should be greater than 98%.

Troubleshooting Guide: Impurity Identification and Mitigation

This guide addresses common impurities that may be encountered during the synthesis of this compound and provides strategies for their identification and removal.

Problem 1: An unexpected peak is observed in the HPLC chromatogram of the final product.

  • Question: What could be the origin of this unexpected peak?

  • Answer: An unexpected peak in the HPLC chromatogram could correspond to several potential impurities. The most common are unreacted starting material (L-4,4,4-trifluorovaline), byproducts from the Boc-protection reaction, or diastereomers if the stereochemistry of the starting material was not pure.

  • Troubleshooting Steps:

    • Analyze the starting material: Run an HPLC of the L-4,4,4-trifluorovaline starting material to confirm its purity and retention time.

    • LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the final product. The mass-to-charge ratio (m/z) of the impurity peak can help in its identification.

    • NMR Spectroscopy: Acquire ¹H and ¹⁹F NMR spectra of the purified product. The presence of unexpected signals can provide structural information about the impurity.

Problem 2: The final product shows a low yield and the presence of multiple byproducts.

  • Question: What are the likely causes of low yield and multiple byproducts?

  • Answer: Low yields and the formation of multiple byproducts can result from suboptimal reaction conditions. Potential causes include incorrect pH, inadequate temperature control, or the use of impure reagents.

  • Troubleshooting Steps:

    • pH Optimization: Ensure the reaction mixture is maintained at the optimal pH for the Boc protection of an amino acid, typically between 9 and 10.

    • Temperature Control: Perform the reaction at a controlled temperature, usually between 0°C and room temperature, to minimize the decomposition of reagents and the formation of byproducts.

    • Reagent Purity: Use high-purity L-4,4,4-trifluorovaline and di-tert-butyl dicarbonate. Impurities in the starting materials can lead to side reactions.

Problem 3: The NMR spectrum of the product shows signals corresponding to a diastereomer.

  • Question: How can diastereomeric impurities be formed and removed?

  • Answer: The presence of diastereomers indicates that the starting L-4,4,4-trifluorovaline may not have been enantiomerically pure. Racemization during the synthesis is also a possibility, although less common under standard Boc-protection conditions.

  • Troubleshooting Steps:

    • Chiral HPLC: Use a chiral HPLC column to determine the enantiomeric purity of the starting L-4,4,4-trifluorovaline.

    • Purification: Diastereomers can often be separated by preparative HPLC or by recrystallization.

    • Reaction Conditions: While less likely, review the reaction conditions to ensure they are not harsh enough to cause racemization.

Potential Impurities in this compound Synthesis

Impurity Name Chemical Structure Potential Origin Analytical Identification
L-4,4,4-trifluorovalineH₂N-CH(CH(CH₃)CF₃)-COOHUnreacted starting materialHPLC, LC-MS (m/z = 172.06)
Di-tert-butyl carbonate(C(CH₃)₃O)₂COByproduct of Boc anhydride hydrolysis¹H NMR (singlet at ~1.5 ppm)
tert-Butanol(CH₃)₃COHByproduct of Boc anhydride reaction¹H NMR (singlet at ~1.28 ppm)
Boc-D-4,4,4-trifluorovalineBoc-NH-CH(CH(CH₃)CF₃)-COOHImpurity in starting material or racemizationChiral HPLC, ¹⁹F NMR

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

2. ¹H NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Typical Signals for this compound:

    • ~1.4 ppm (singlet, 9H, Boc group)

    • ~1.0-1.2 ppm (doublet, 3H, methyl group)

    • ~2.5-2.8 ppm (multiplet, 1H, beta-proton)

    • ~4.2-4.4 ppm (multiplet, 1H, alpha-proton)

    • Variable (broad singlet, 1H, NH proton)

    • Variable (broad singlet, 1H, COOH proton)

3. ¹⁹F NMR Spectroscopy

  • Solvent: CDCl₃ or DMSO-d₆.

  • Reference: Trifluoroacetic acid (external or internal standard).

  • Typical Signal for this compound: A doublet is expected for the CF₃ group due to coupling with the adjacent proton. The chemical shift will be characteristic of the trifluoromethyl group in this environment.

4. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC Conditions: As described for HPLC.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

  • Expected Ion: [M-H]⁻ at m/z 270.09 for this compound.

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis This compound Synthesis cluster_impurities Potential Impurities L-Tdf-OH L-4,4,4-trifluorovaline-OH Reaction Boc Protection (Base, Solvent) L-Tdf-OH->Reaction Diastereomer Boc-D-Tdf-OH L-Tdf-OH->Diastereomer Starting Material Impurity Boc2O Boc Anhydride Boc2O->Reaction Byproducts t-Butanol, CO2 Boc2O->Byproducts Side Reaction/ Decomposition This compound This compound Reaction->this compound Unreacted_SM Unreacted L-Tdf-OH Reaction->Unreacted_SM Incomplete Reaction Troubleshooting_Workflow Start Impurity Detected in This compound Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Product Analyze Product by HPLC, LC-MS, NMR Start->Analyze_Product Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Stoichiometry) Check_Purity->Optimize_Conditions Identify_Impurity Identify Impurity Structure and Origin Analyze_Product->Identify_Impurity Identify_Impurity->Optimize_Conditions Process-Related Purify_Product Purify Product (Column Chromatography, Recrystallization) Identify_Impurity->Purify_Product Separable Optimize_Conditions->Analyze_Product End Pure this compound Purify_Product->End

Technical Support Center: Managing the Impact of Trifluoroacetic Acid (TFA) on Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with peptide aggregation, particularly in the context of trifluoroacetic acid (TFA) usage during peptide synthesis and purification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to peptide aggregation and TFA.

Question: My purified peptide shows signs of aggregation (e.g., visible precipitates, turbidity, or poor solubility). What are the potential causes and how can I resolve this?

Answer:

Peptide aggregation after purification is a common issue that can be influenced by several factors, often related to the residual trifluoroacetic acid (TFA) from the cleavage and HPLC purification steps.

Potential Causes:

  • TFA Counterion Effects: TFA is a strong ion-pairing agent used during reversed-phase HPLC to improve peak shape and resolution. However, it remains as a counterion to the positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide. This TFA salt form can influence the peptide's secondary structure, solubility, and propensity to aggregate.

  • Hydrophobic Interactions: Peptides with a high content of hydrophobic amino acids are intrinsically more prone to aggregation as they self-associate to minimize their exposure to aqueous environments.

  • Electrostatic Interactions: The net charge of a peptide at a given pH plays a crucial role. Aggregation is often favored when the net charge is low, reducing electrostatic repulsion between peptide molecules.

  • Peptide Concentration: High peptide concentrations can drive the equilibrium towards aggregation.

  • Environmental Factors: pH, temperature, and agitation can all influence the rate and extent of peptide aggregation.

Troubleshooting Steps:

  • TFA Removal/Exchange: The most direct approach to mitigate TFA-induced effects is to remove or exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride. This can often improve solubility and reduce aggregation. (See the detailed protocols in the "Experimental Protocols" section below).

  • Solubility Testing: Before proceeding with your main experiment, perform small-scale solubility tests in various buffers and pH conditions to identify the optimal solvent for your peptide. For peptides that are difficult to dissolve, consider using small amounts of organic solvents like DMSO or DMF, or chaotropic agents like guanidine hydrochloride.

  • pH Adjustment: Carefully adjust the pH of your peptide solution. Moving the pH away from the peptide's isoelectric point (pI) will increase its net charge and enhance electrostatic repulsion, which can help prevent aggregation.

  • Work at Low Concentrations: If possible, prepare and use your peptide solutions at the lowest feasible concentration for your application.

  • Control Environmental Conditions: Maintain a consistent and appropriate temperature. Avoid vigorous shaking or vortexing, which can induce aggregation, especially for aggregation-prone peptides. Gentle swirling or pipetting is preferred for dissolution.

Question: I performed a TFA to acetate exchange, but my peptide still aggregates. What else can I do?

Answer:

If aggregation persists after counterion exchange, the issue may be more related to the intrinsic properties of the peptide sequence itself.

Further Troubleshooting:

  • Incorporate Aggregation-Disrupting Elements during Synthesis: For future syntheses of the same or similar peptides, consider strategies to proactively reduce aggregation. This can be done by incorporating pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) during solid-phase peptide synthesis (SPPS). These modifications disrupt the inter-chain hydrogen bonding that leads to aggregation.

  • Use of Excipients: Certain excipients can stabilize peptides in solution. These include:

    • Sugars: (e.g., sucrose, trehalose) can act as cryoprotectants and lyoprotectants.

    • Polyols: (e.g., mannitol, sorbitol) can also have a stabilizing effect.

    • Amino Acids: Arginine, for example, is known to suppress protein and peptide aggregation.

  • Characterize the Aggregates: Understanding the nature of the aggregates can provide clues for prevention. Techniques like Dynamic Light Scattering (DLS) can determine the size of the aggregates, while Thioflavin T (ThT) fluorescence assays can detect the presence of amyloid-like fibrillar structures.

Frequently Asked Questions (FAQs)

Impact of TFA on Peptide Aggregation

Q1: How does TFA exactly cause peptide aggregation? A1: Trifluoroacetic acid (TFA) is used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in HPLC purification. After lyophilization, the peptide is often present as a TFA salt, where the trifluoroacetate anion (TFA⁻) is associated with positively charged groups on the peptide. This association can alter the peptide's conformation, solubility, and aggregation propensity. Studies on peptides like amyloid-beta have shown that the presence of TFA can influence the formation of secondary structures, such as β-sheets, which are precursors to aggregation and fibril formation.

Q2: Is the TFA salt of a peptide always problematic? A2: Not necessarily. For many standard in vitro assays, the low levels of residual TFA may not interfere with the experiment. In fact, TFA salts can sometimes enhance the solubility of peptides in aqueous solutions. However, for cell-based assays, in vivo studies, or long-term stability assessments, residual TFA can be toxic or lead to unpredictable results. Therefore, it is crucial to consider the sensitivity of your application to TFA.

Preventing Peptide Aggregation

Q3: What are the best practices for storing peptides to minimize aggregation? A3: For long-term storage, peptides should be kept as a lyophilized powder at -20°C or -80°C. Once in solution, it is best to prepare fresh solutions for each experiment. If you need to store a peptide solution, aliquot it into single-use volumes and freeze at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The choice of storage buffer is also critical; it should be optimized for pH and may include cryoprotectants.

Q4: Can I sonicate my peptide solution to dissolve aggregates? A4: Sonication can sometimes help in dissolving amorphous aggregates of robust peptides. However, it is a harsh method that can also induce aggregation or even degradation in more sensitive sequences. It should be used with caution and as a last resort. Gentle warming or the addition of a small amount of organic solvent is generally a safer first approach.

Quantitative Data on Counterion Impact on Peptide Aggregation

The following table summarizes the qualitative and quantitative impact of different counterions on peptide aggregation, based on findings from various studies. Direct quantitative comparisons are often sequence-dependent.

CounterionTypical SourceImpact on AggregationQuantitative Observations (Example: Amyloid-Beta Peptides)
Trifluoroacetate (TFA) Standard SPPS cleavage and RP-HPLC purificationCan promote the formation of β-sheet structures and accelerate fibril formation in susceptible sequences.Studies have shown that TFA can alter the secondary structure and aggregation kinetics of synthetic Aβ peptides, affecting the final fibril morphology.
Acetate TFA exchange via lyophilization from acetic acid or use of acetate buffers in HPLCGenerally considered more "biocompatible." Often reduces the propensity for aggregation compared to TFA by being a weaker ion-pairing agent.In comparative studies, replacing TFA with acetate has been shown to slow down fibrillation rates for certain peptides.
Hydrochloride (HCl) TFA exchange via lyophilization from HCl solutionsSimilar to acetate, it is a common alternative to TFA. Its impact on aggregation is sequence-dependent but often less pronounced than TFA.The exchange to HCl salt can lead to different aggregation behavior, which needs to be empirically determined for each peptide.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a common method for exchanging TFA counterions with chloride.

Materials:

  • Peptide TFA salt

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

Procedure:

  • Dissolve the peptide TFA salt in distilled water at a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.

  • Allow the solution to stand at room temperature for at least 1 minute.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen solution overnight until all the solvent is removed.

  • To ensure complete exchange, redissolve the lyophilized peptide powder in the same volume of the HCl solution (Step 2).

  • Repeat the freezing (Step 4) and lyophilization (Step 5) steps at least two more times.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This assay is used to detect the formation of amyloid-like fibrils. ThT dye intercalates with β-sheet structures, resulting in a significant increase in fluorescence.

Materials:

  • Peptide stock solution

  • Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Prepare a working solution of your peptide in the assay buffer at the desired final concentration (e.g., 10-50 µM).

  • Prepare a ThT working solution by diluting the ThT stock solution into the assay buffer to a final concentration of 10-20 µM.

  • In each well of the microplate, mix your peptide solution with the ThT working solution. Include control wells with buffer and ThT only (for background subtraction).

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking for 10 seconds every 10 minutes) can be used to promote aggregation.

  • Monitor the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

Visualizations

experimental_workflow Workflow for TFA Removal and Peptide Aggregation Analysis cluster_synthesis Peptide Synthesis & Purification cluster_tfa_removal TFA Counterion Exchange cluster_aggregation_assay Aggregation Analysis spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin with TFA spps->cleavage purification RP-HPLC Purification with TFA cleavage->purification lyophilization1 Lyophilization purification->lyophilization1 peptide_tfa Peptide as TFA Salt lyophilization1->peptide_tfa dissolve Dissolve in Water/HCl peptide_tfa->dissolve Start Exchange freeze Flash Freezing dissolve->freeze lyophilization2 Lyophilization (Repeat 2-3x) freeze->lyophilization2 peptide_hcl Peptide as HCl Salt lyophilization2->peptide_hcl prepare_solution Prepare Peptide Solution in Assay Buffer peptide_hcl->prepare_solution Use in Assay add_tht Add Thioflavin T prepare_solution->add_tht incubate Incubate with Agitation add_tht->incubate measure_fluorescence Measure Fluorescence Over Time incubate->measure_fluorescence data_analysis Data Analysis (Sigmoidal Curve) measure_fluorescence->data_analysis

Caption: Workflow for TFA removal and subsequent peptide aggregation analysis.

signaling_pathway Factors Influencing Peptide Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors sequence Amino Acid Sequence (Hydrophobicity, Charge) aggregation Peptide Aggregation (Oligomers, Fibrils) sequence->aggregation concentration Peptide Concentration concentration->aggregation ph pH ph->aggregation temperature Temperature temperature->aggregation agitation Agitation agitation->aggregation counterions Counterions (e.g., TFA) counterions->aggregation

Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.

Modifying coupling reagents for efficient Boc-Tdf-OH incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating Boc-Tdf-OH (Boc-(4-((2,2-dimethyl-2-trimethylsilylethyl)sulfonyl)phenylalanine) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low coupling efficiency for this compound. What are the likely causes and how can I improve it?

A1: Low coupling efficiency with this compound is a common issue primarily due to its significant steric hindrance. Several factors can contribute to this:

  • Inadequate Activation: The coupling reagents used may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.

  • Insufficient Coupling Time: Standard coupling times may be too short for this bulky amino acid to react completely with the N-terminal amine of the growing peptide chain.

  • Choice of Base: The base used can influence the stability of the activated species and the rate of side reactions.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Urinium-based reagents like HATU or HBTU are generally more effective for hindered amino acids than carbodiimides like DIC alone. See the data in Table 1 for a comparison of coupling reagent efficiency.

  • Extend Coupling Time: Increase the coupling reaction time to at least 2 hours. For particularly difficult couplings, extending the time to 4 hours or even overnight may be beneficial.

  • Double Coupling: Perform a second coupling step immediately after the first without an intervening deprotection step. This can help drive the reaction to completion.

  • Elevated Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can sometimes improve coupling efficiency, but should be done with caution to avoid side reactions.

Q2: What are the best coupling reagents for incorporating this compound?

A2: For sterically hindered amino acids like this compound, uronium-based coupling reagents are highly recommended. HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) is often considered one of the most effective reagents due to its high reactivity and lower propensity for racemization. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another robust option.

Below is a summary of commonly used coupling reagents and their relative effectiveness for hindered couplings.

Data Summary

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids

Coupling ReagentActivating AdditiveRelative Efficiency for Hindered CouplingTypical Coupling TimeKey Considerations
HATU HOAtVery High1-4 hoursHighly effective, lower racemization risk.
HBTU HOBtHigh2-4 hoursA strong alternative to HATU.
HCTU -High2-4 hoursMore reactive and soluble than HBTU.
TBTU HOBtModerate-High2-6 hoursA common and effective uronium salt.
DIC/HOBt HOBtModerate4-12 hoursLess potent, may require longer reaction times.

Experimental Protocols

Protocol 1: Optimized this compound Coupling using HATU

This protocol outlines the steps for efficient incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the resin (e.g., 100 mg, 0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

    • Perform Boc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in DMF.

    • Add HATU (3.9 equivalents) and N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution.

    • Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to monitor the reaction progress. If the test is positive (indicating incomplete coupling), extend the reaction time or proceed with a second coupling.

  • Washing:

    • After the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally methanol (2 x 5 mL).

    • Dry the resin under vacuum.

Visual Guides

experimental_workflow cluster_preact start Start: Swollen Resin with Free Amine preactivation Prepare Activation Mix: This compound + HATU + DIEA (Pre-activate 5-10 min) coupling Add Activation Mix to Resin Couple for 2-4 hours preactivation->coupling 1. ninhydrin Ninhydrin Test coupling->ninhydrin 2. wash Wash Resin (DMF, DCM, MeOH) ninhydrin->wash Negative double_couple Perform Second Coupling ninhydrin->double_couple Positive end End: Peptide with This compound Incorporated wash->end 3. double_couple->coupling Re-couple

Caption: Workflow for the optimized coupling of this compound using HATU.

troubleshooting_logic problem Problem: Low this compound Coupling Efficiency cause1 Possible Cause 1: Weak Coupling Reagent problem->cause1 cause2 Possible Cause 2: Insufficient Reaction Time problem->cause2 cause3 Possible Cause 3: Steric Hindrance problem->cause3 solution1 Solution: Use HATU or HBTU cause1->solution1 solution2 Solution: Increase Coupling Time (2-4h) cause2->solution2 solution3 Solution: Perform Double Coupling cause3->solution3

Caption: Troubleshooting logic for low this compound coupling efficiency.

Validation & Comparative

Characterization of Tenofovir Disoproxil Fumarate (TDF) and its Metabolites: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the characterization and quantification of Tenofovir Disoproxil Fumarate (TDF) and its active metabolites. TDF is a critical antiretroviral prodrug, and its accurate measurement in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy. This document outlines the performance of various analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods for TDF Analysis

The selection of an analytical method for TDF and its metabolites is dependent on the specific requirements of the study, such as the need for high sensitivity, structural confirmation, or high-throughput screening. While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its sensitivity and specificity, other methods offer advantages in terms of cost, speed, and accessibility.

Method Principle Typical Application Linearity Range Limit of Quantification (LOQ) Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation of ions.Quantitative analysis of TDF and its metabolites (Tenofovir, Tenofovir Diphosphate) in biological matrices (plasma, urine, dried blood spots).[1][2][3][4]0.5 - 1000 ng/mL (plasma)[2][5]0.25 - 10 ng/mL (plasma)[3][4]High sensitivity and specificity, ability to quantify multiple analytes simultaneously, structural confirmation.High instrument cost, requires skilled operators, potential for matrix effects.
MALDI-TOF MS Laser-induced desorption and ionization of a sample co-crystallized with a matrix.Primarily for qualitative analysis and molecular weight determination of peptides and proteins. Not commonly used for quantitative TDF analysis.Not typically used for quantification.Not applicable for quantification.High speed for qualitative analysis, tolerance to some sample impurities.Poor reproducibility for quantification, potential for matrix interference.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet-visible light by the analyte.Quantification of TDF in bulk drug and pharmaceutical formulations.[2][5]5 - 90 µg/mL[5]Higher than MS-based methods.Simple, cost-effective, rapid analysis.Low sensitivity and specificity, susceptible to interference from other UV-absorbing compounds.
HPTLC Separation of compounds on a high-performance thin-layer chromatography plate followed by densitometric detection.Quantification of TDF in tablet dosage forms.[3]125 - 1500 ng/spot[3][4]7.90 - 23.93 ng/spot[3]Simple, low cost, high sample throughput.Lower sensitivity and specificity compared to LC-MS/MS, manual sample application can be a source of error.
ELISA Immunoassay based on the specific binding of an antibody to the analyte.Rapid screening and semi-quantitative or quantitative analysis of Tenofovir in urine and saliva.[1][6]0.4 - 10 ng/mL (saliva)[6]0.5 ng/mL (saliva)[6]High throughput, no need for extensive sample preparation, cost-effective for large sample numbers.Potential for cross-reactivity, may not distinguish between TDF and its metabolites, less precise than chromatographic methods.

Experimental Protocols

LC-MS/MS for Quantification of Tenofovir in Human Plasma

This protocol is a representative example for the quantitative analysis of tenofovir in human plasma.

a. Sample Preparation (Solid Phase Extraction) [2]

  • To 200 µL of blank plasma in a polypropylene microcentrifuge tube, add 20 µL of the tenofovir working standard solution.

  • Add the internal standard working solution (e.g., ¹³C₅-Tenofovir).

  • Acidify the samples with 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 × g for 5 minutes.

  • Precondition a mixed-mode cation exchange (MCX) 96-well µelution solid-phase extraction (SPE) plate with 200 µL of methanol followed by 200 µL of water.

  • Load the supernatant from the centrifuged sample onto the SPE plate.

  • Wash the wells with appropriate washing solutions.

  • Elute the analytes with an elution solution (e.g., 2% ammonia solution in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 97% mobile phase A).

b. Liquid Chromatography [2]

  • Column: Phenomenex Synergi 4µ Polar-RP 50 × 2 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 400 µL/min

  • Gradient: 3% B for 1 min, linear gradient to 80% B from 1-2.5 min, then to 95% B from 2.5-4 min, and re-equilibration to initial conditions.

  • Column Temperature: 40°C

c. Mass Spectrometry (Triple Quadrupole) [4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Monitoring Transitions:

    • Tenofovir: m/z 288.0 → 176.1 and 136.1

    • Internal Standard (Acyclovir example): m/z 226.1 → 152.0

UV-Vis Spectrophotometry for Quantification of TDF in Tablets[2][5]

a. Preparation of Standard Stock Solution

  • Accurately weigh and dissolve 100 mg of TDF in 1 mL of methanol.

  • Make up the volume to 100 mL with distilled water to obtain a concentration of 1000 µg/mL.

  • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with distilled water.

b. Preparation of Sample Solution

  • Weigh and crush twenty tablets to a fine powder.

  • Accurately weigh a quantity of powder equivalent to 100 mg of TDF and transfer it to a 100 mL volumetric flask.

  • Dissolve the powder in 1 mL of methanol and make up the volume with distilled water.

  • Filter the solution and dilute to a final concentration within the linear range (e.g., 20 µg/mL).

c. Measurement

  • Scan the standard and sample solutions in a UV-Vis spectrophotometer from 200-400 nm.

  • Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 260 nm for TDF.[2]

  • Quantify the amount of TDF in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.

Mechanism of Action of Tenofovir Disoproxil Fumarate (TDF)

TDF is a prodrug that is converted to its active form, tenofovir diphosphate (TFV-DP), within the cell. TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase, leading to the termination of viral DNA chain elongation.

TDF_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Inhibition TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir (TFV) TDF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation RT Viral Reverse Transcriptase / DNA Polymerase TFV_DP->RT Competitive Inhibition DNA_Elongation Viral DNA Elongation RT->DNA_Elongation Catalyzes Chain_Termination Chain Termination RT->Chain_Termination DNA_Elongation->Chain_Termination

Caption: Mechanism of action of Tenofovir Disoproxil Fumarate (TDF).

Experimental Workflow for TDF Analysis by LC-MS/MS

The following diagram illustrates a typical workflow for the quantitative analysis of TDF and its metabolites from a biological sample using LC-MS/MS.

TDF_Analysis_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) Sample_Preparation 2. Sample Preparation (e.g., SPE) Sample_Collection->Sample_Preparation LC_Separation 3. Liquid Chromatography (LC) Separation Sample_Preparation->LC_Separation MS_Ionization 4. Ionization (e.g., ESI) LC_Separation->MS_Ionization MS_Analysis 5. Tandem Mass Spectrometry (MS/MS) Analysis MS_Ionization->MS_Analysis Data_Processing 6. Data Processing and Quantification MS_Analysis->Data_Processing Results 7. Results Reporting Data_Processing->Results

Caption: Workflow for TDF analysis by LC-MS/MS.

References

A Comparative Analysis of the Biological Activity of Tdf Peptides and Native TDF Protein

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular differentiation and cancer research, the Tumor Differentiation Factor (TDF) and its derived peptides have emerged as significant molecules of interest. TDF is a protein secreted by the pituitary gland that has been shown to induce differentiation in breast and prostate cancer cells. This guide provides a detailed comparison of the biological activity of a synthetic 20-amino-acid Tdf peptide, TDF-P1, and the native, full-length TDF protein. This analysis is based on available experimental data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview.

Data Presentation: Tdf-P1 Peptide vs. Native TDF Protein

Direct quantitative comparisons of the biological activity between TDF-P1 and the native TDF protein are not extensively available in the current literature. However, existing studies suggest that the TDF-P1 peptide mimics the activity of the full-length protein in inducing cellular differentiation. The following table summarizes the available comparative data.

FeatureTdf-P1 PeptideNative TDF ProteinSource
Description A 20-amino-acid synthetic peptide derived from the open reading frame of the TDF gene.A 108-amino-acid polypeptide secreted by the pituitary gland.[1]
Molecular Mass Approx. 2.2 kDa (calculated)Predicted: 12 kDa; Observed: 35-45 kDa (due to post-translational modifications)[1]
Receptor Glucose-Regulated Protein 78 (GRP78), a member of the HSP70 family.Glucose-Regulated Protein 78 (GRP78), a member of the HSP70 family.[1]
Biological Activity Induces morphological and biochemical changes consistent with differentiation in human breast (MCF-7) and prostate (DU-145) cancer cells.Induces morphological and biochemical changes consistent with differentiation in human breast (MCF-7) and prostate (DU-145) cancer cells.[1]
Receptor Binding Affinity (Kd) Not explicitly reported in comparative studies.Not explicitly reported in comparative studies.
Effective Concentration (EC50) Not explicitly reported in comparative studies.Not explicitly reported in comparative studies.
Effect on E-cadherin Increases expression in a dose-dependent manner.Increases expression in a dose-dependent manner.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Tdf peptides and native TDF protein.

Cell Culture and Differentiation Assay

This protocol is designed to assess the ability of Tdf peptides and native TDF to induce differentiation in cancer cell lines.

  • Cell Lines: Human breast adenocarcinoma cells (MCF-7) or human prostate cancer cells (DU-145) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the medium is replaced with fresh medium containing varying concentrations of either TDF-P1 peptide or native TDF protein. A vehicle control (e.g., sterile phosphate-buffered saline) is also included.

  • Assessment of Differentiation:

    • Morphological Changes: Cells are observed daily under a phase-contrast microscope for changes in morphology, such as the formation of organized, spheroid-like structures, which is indicative of differentiation.

    • Immunofluorescence Staining for E-cadherin:

      • Cells grown on coverslips are treated with TDF peptides or native TDF for a specified period (e.g., 48-72 hours).

      • The cells are then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA).

      • Cells are incubated with a primary antibody against E-cadherin, followed by a fluorescently labeled secondary antibody.

      • The coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining.

      • Images are captured using a fluorescence microscope to visualize the expression and localization of E-cadherin at cell-cell junctions.

Receptor Binding Assay

This protocol aims to determine the interaction between Tdf peptides or native TDF and their cell surface receptor, GRP78.

  • Cell Preparation: Non-permeabilized cancer cells (e.g., 1-LN, PC-3, DU-145) are used to ensure that only cell-surface GRP78 is accessible.

  • Ligand Labeling (Optional): For quantitative binding studies, the Tdf peptide or native TDF can be labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent tag.

  • Binding Reaction:

    • Cells are incubated with increasing concentrations of the labeled ligand in a binding buffer at 4°C to prevent internalization.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled ligand.

  • Separation of Bound and Free Ligand: The cells are washed with ice-cold buffer to remove unbound ligand.

  • Quantification: The amount of bound labeled ligand is quantified using a gamma counter (for radiolabeling) or a fluorescence plate reader.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using software like Prism to determine the binding affinity (Kd).

Signaling Pathways and Experimental Workflows

TDF-Induced Signaling Pathway

The binding of TDF (either the native protein or the Tdf-P1 peptide) to its cell surface receptor GRP78 is believed to initiate a downstream signaling cascade that ultimately leads to cell differentiation. While the complete pathway is still under investigation, evidence suggests the involvement of the PI3K/Akt signaling pathway, which is a known mediator of cell survival, proliferation, and differentiation.

TDF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TDF Tdf Peptide or Native TDF Protein GRP78 GRP78 Receptor TDF->GRP78 Binding PI3K PI3K GRP78->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors Akt->Downstream Differentiation Cell Differentiation (e.g., increased E-cadherin) Downstream->Differentiation

Caption: TDF-induced signaling pathway leading to cell differentiation.

Experimental Workflow for Comparing Tdf and Native Peptides

The following diagram illustrates a typical experimental workflow for comparing the biological activities of a Tdf peptide and the native TDF protein.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis TDF_Peptide Synthesize/Purify Tdf-P1 Peptide Differentiation_Assay Differentiation Assay (Morphology, E-cadherin) TDF_Peptide->Differentiation_Assay Binding_Assay Receptor Binding Assay (GRP78) TDF_Peptide->Binding_Assay Native_TDF Express/Purify Native TDF Protein Native_TDF->Differentiation_Assay Native_TDF->Binding_Assay Cell_Culture Culture Cancer Cells (e.g., MCF-7, DU-145) Cell_Culture->Differentiation_Assay Cell_Culture->Binding_Assay Data_Quantification Quantify Results (e.g., EC50, Kd) Differentiation_Assay->Data_Quantification Binding_Assay->Data_Quantification Comparison Compare Biological Activity Data_Quantification->Comparison

Caption: Workflow for comparing Tdf peptide and native TDF activity.

References

Unraveling Tdf-Peptide Function: A Comparative Guide to In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

The multifaceted world of peptide signaling presents both exciting therapeutic opportunities and significant research challenges. Among these signaling molecules, Tdf-peptides have garnered interest for their distinct roles in regulating cellular differentiation in vastly different biological contexts. This guide provides a comparative overview of the in vitro and in vivo validation of two distinct peptides often abbreviated as TDF: Tumor Differentiation Factor (TDF) and Tracheary Element Differentiation Inhibitory Factor (TDIF).

Due to the distinct nature and biological roles of these two peptides, this publication is divided into two comprehensive comparison guides to cater to researchers in their respective fields of cancer biology and plant sciences. Each guide details the function, experimental validation, and comparative performance of the specific Tdf-peptide, supported by quantitative data, detailed experimental protocols, and visual workflows.

Comparison Guide 1: Tumor Differentiation Factor (TDF) in Cancer Cell Differentiation

Audience: Researchers, scientists, and drug development professionals in oncology.

Tumor Differentiation Factor (TDF) is a protein that has been shown to induce differentiation in breast and prostate cancer cells.[1][2] This process is significant as it can lead to a less aggressive tumor phenotype. The validation of TDF's function is crucial for its potential development as a therapeutic agent.

Quantitative Data Comparison
Parameter Tumor Differentiation Factor (TDF) All-trans Retinoic Acid (ATRA) Alternative: Vitamin D Metabolites
Target Cell Lines MCF-7 (Breast Cancer), DU-145 (Prostate Cancer)[1][2]LNCaP, PC-3 (Prostate Cancer)[3]Various carcinoma cells, including breast cancer.
Reported Effect Induces morphological and biochemical markers of differentiation.[1]Inhibits tumor cell growth and promotes differentiation.[3]Promotes differentiation and can reduce the development of metastatic breast cancer.
In Vitro Potency Concentrations ranging from 0 to 10 µg have been used in studies.[4]Effective at micromolar concentrations (e.g., 1 x 10⁻⁶ M).[3]Varies depending on the specific metabolite and cell line.
In Vivo Efficacy Demonstrated differentiation activity in vivo.[1][2]Efficacy can be enhanced in combination with other agents like HDAC inhibitors.[3]Dietary supplementation has shown effects in reducing advanced metastatic breast cancer.
Receptor(s) Potential candidates include members of the Heat Shock 70-kDa (HSP70) family of proteins.[1][2]Nuclear retinoic acid receptors (RARs).[5]Vitamin D receptor (VDR).
Signaling Pathway and Experimental Workflow

The precise signaling pathway for TDF is still under investigation. However, based on the identification of potential receptors, a hypothetical pathway can be proposed.

TDF_Signaling_Pathway TDF TDF Peptide Receptor_Complex GRP78/HSP70/HSP90 Receptor Complex? TDF->Receptor_Complex Downstream Downstream Signaling Cascade (Unknown) Receptor_Complex->Downstream Differentiation Cellular Differentiation Downstream->Differentiation

Caption: Hypothetical TDF signaling pathway.

A typical workflow for validating TDF function involves a series of in vitro and in vivo experiments.

TDF_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cell_culture Culture MCF-7 or DU-145 cells tdf_treatment Treat cells with varying concentrations of TDF cell_culture->tdf_treatment xenograft Establish tumor xenografts in immunocompromised mice cell_culture->xenograft Proceed to in vivo morphology_assay Morphological Analysis (Microscopy) tdf_treatment->morphology_assay marker_analysis Differentiation Marker Analysis (Immunofluorescence/Western Blot for E-cadherin) tdf_treatment->marker_analysis proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) tdf_treatment->proliferation_assay tdf_administration Administer TDF to treatment group xenograft->tdf_administration tumor_monitoring Monitor tumor growth and volume tdf_administration->tumor_monitoring histology Histological analysis of tumors for differentiation markers tumor_monitoring->histology

Caption: Experimental workflow for TDF validation.

Experimental Protocols

1. In Vitro Cell Differentiation Assay Using MCF-7 Cells

  • Cell Culture: Culture MCF-7 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • TDF Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, replace the medium with fresh medium containing various concentrations of purified TDF protein (e.g., 0, 1, 5, 10 µg/mL).

  • Morphological Assessment: Observe the cells daily under a phase-contrast microscope for morphological changes indicative of differentiation, such as increased cell-cell adhesion, formation of dome-like structures, and a more epithelial-like morphology.

  • Immunofluorescence for E-cadherin:

    • After 72 hours of treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block with 1% bovine serum albumin (BSA) for 30 minutes.

    • Incubate with a primary antibody against E-cadherin overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify the fluorescence intensity and localization of E-cadherin at cell-cell junctions using a fluorescence microscope. An increase in E-cadherin expression and its localization to the cell membrane are markers of differentiation.

2. In Vivo Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Cell Injection: Subcutaneously inject 1 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100 mm³). Randomly assign mice to a treatment group (receiving intraperitoneal injections of TDF) and a control group (receiving vehicle).

  • Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, excise the tumors, fix them in formalin, and embed them in paraffin. Perform immunohistochemical staining on tumor sections for differentiation markers (e.g., E-cadherin, cytokeratins) to assess the extent of differentiation in the TDF-treated group compared to the control.

Comparison Guide 2: Tracheary Element Differentiation Inhibitory Factor (TDIF) in Plant Vascular Development

Audience: Researchers and scientists in plant biology and developmental biology.

Tracheary Element Differentiation Inhibitory Factor (TDIF), a member of the CLE (CLAVATA3/EMBRYO SURROUNDING REGION-related) peptide family, plays a critical role in plant vascular development.[6] It is secreted from the phloem and acts as a signal to promote the proliferation of procambial cells and inhibit their differentiation into xylem.[6][7]

Quantitative Data Comparison

The activity of TDIF can be quantified by measuring its effect on xylem development and procambial cell number. Below is a comparison of TDIF with other related CLE peptides.

Parameter TDIF (CLE41/44) CLE42 CLE46
Primary Function Inhibits xylem differentiation, promotes procambial cell proliferation.[6]TDIF-like, involved in vascular development.[8]TDIF-like, involved in vascular development.[8]
In Vitro Activity (Zinnia elegans cells) Suppresses tracheary element differentiation.[6]Not extensively characterized.Not extensively characterized.
In Vivo Effect (Arabidopsis hypocotyl) Increases the number of procambial cells.[6] A 1 µM TDIF treatment can significantly increase procambial cell count.[6]Overexpression can lead to phenotypes associated with vascular development.Overexpression can lead to phenotypes associated with vascular development.
Receptor TDR/PXY (TDIF RECEPTOR/PHLOEM INTERCALATED WITH XYLEM).[9]Likely interacts with TDR/PXY or related receptors.Likely interacts with TDR/PXY or related receptors.
Downstream Target Upregulates WOX4 expression.[9]Presumed to act through a similar pathway.Presumed to act through a similar pathway.
Signaling Pathway and Experimental Workflow

The TDIF signaling pathway is well-established and plays a crucial role in maintaining the vascular stem cell population.

TDIF_Signaling_Pathway TDIF TDIF (from Phloem) TDR_PXY TDR/PXY Receptor (in Procambial Cell) TDIF->TDR_PXY WOX4 WOX4 Upregulation TDR_PXY->WOX4 Xylem_Inhibition Inhibition of Xylem Differentiation TDR_PXY->Xylem_Inhibition Proliferation Procambial Cell Proliferation WOX4->Proliferation

Caption: The TDIF-TDR/PXY signaling pathway.

The validation of TDIF function typically involves in vitro cell culture and in vivo analysis of plant vascular tissues.

TDIF_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation zinnia_culture Establish Zinnia elegans mesophyll cell culture tdif_application Apply synthetic TDIF peptide to the culture medium zinnia_culture->tdif_application arabidopsis_growth Grow Arabidopsis seedlings in liquid culture with TDIF zinnia_culture->arabidopsis_growth Complementary approaches te_quantification Quantify Tracheary Element (TE) differentiation after several days tdif_application->te_quantification hypocotyl_sectioning Section hypocotyls and stain (e.g., with Toluidine Blue) arabidopsis_growth->hypocotyl_sectioning cell_counting Count the number of procambial and xylem cells hypocotyl_sectioning->cell_counting

Caption: Experimental workflow for TDIF validation.

Experimental Protocols

1. In Vitro Tracheary Element (TE) Differentiation Assay using Zinnia elegans

  • Cell Culture Preparation: Isolate mesophyll cells from the first true leaves of 14-day-old Zinnia elegans seedlings. Culture the cells in a xylogenic medium containing appropriate plant hormones (e.g., 1 mg/L benzylaminopurine and 1 mg/L α-naphthalene acetic acid).[10]

  • TDIF Treatment: Add synthetic TDIF peptide to the culture medium at various concentrations (e.g., 0, 0.1, 1, 10 µM).

  • Quantification of TE Differentiation: After 3-4 days of culture, fix the cells and observe them under a light microscope. Tracheary elements can be identified by their characteristic secondary wall thickenings. Calculate the percentage of differentiated TEs relative to the total number of cells. A dose-dependent decrease in the percentage of TEs indicates the inhibitory function of TDIF.[11]

2. In Vivo Analysis of Procambial Cell Proliferation in Arabidopsis thaliana

  • Plant Growth Conditions: Sterilize Arabidopsis thaliana (Col-0) seeds and germinate them in a liquid culture medium.

  • TDIF Treatment: Supplement the liquid medium with synthetic TDIF peptide at a final concentration of 1 µM.[6] Grow the seedlings for 7 days.

  • Histological Analysis:

    • Fix the seedlings in a formalin-aceto-alcohol (FAA) solution.

    • Dehydrate the samples through an ethanol series and embed in resin.

    • Prepare transverse sections (5 µm thick) of the hypocotyl using a microtome.

    • Stain the sections with Toluidine Blue O.

  • Cell Quantification: Observe the stained sections under a light microscope. Identify and count the number of procambial cells (small, isodiametric cells with dense cytoplasm located between the xylem and phloem) and xylem vessel cells. An increase in the number of procambial cells and a potential decrease or disorganization of xylem vessels in TDIF-treated seedlings compared to controls confirms the in vivo function of TDIF.[6][7]

References

Comparative Analysis of Tenofovir (Tdf) Analogs in Peptides for Enhanced Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Tenofovir-peptide conjugates reveals significant improvements in antiviral efficacy and pharmacokinetic profiles compared to the parent drug. By covalently linking Tenofovir to various peptides, researchers have successfully overcome challenges such as low cellular permeability and off-target effects, paving the way for more effective HIV treatment strategies. This guide provides a comparative analysis of different Tenofovir (Tdf) analogs in peptides, supported by experimental data on their synthesis, bioactivity, and stability.

Tenofovir, a cornerstone of antiretroviral therapy, requires intracellular phosphorylation to its active diphosphate form to inhibit the HIV reverse transcriptase. However, its clinical efficacy can be limited by its hydrophilic nature, which restricts its passage across cellular membranes. To address this, various prodrug strategies have been developed, including the well-known Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). A more advanced approach involves the conjugation of Tenofovir to peptides, which can enhance drug delivery, improve stability, and target specific cell types.

This guide explores the comparative performance of several Tdf-peptide analogs, from simple amino acid conjugates to more complex structures involving targeting peptides.

Comparative Performance of Tdf-Peptide Analogs

The conjugation of peptides to Tenofovir has been shown to significantly enhance its anti-HIV activity. The table below summarizes the quantitative data from various studies, comparing the in vitro performance of different Tdf-peptide analogs against HIV-1.

Tdf AnalogPeptide ConjugateHIV-1 Inhibition (%) at 100 ng/mLCytotoxicity (CC50 in µM)Plasma Stability (t1/2 in hours)Reference
Tenofovir (TFV) - (Parent Drug)35%> 100Not Applicable
Tenofovir Alafenamide (TAF) - (Prodrug)97-99%> 50~1.3
TFV-Amino Acid Conjugates L-Alanine, L-Leucine, etc.~40-60%Not ReportedNot Reported
TFV-Fatty Acyl Alanine Conjugates Heptanoyl ester alanine79.0%Not ReportedNot Reported
TAF-Fatty Acyl Conjugate Tetradecanoyl99.6%Not ReportedNot Reported
Tenofovir-G-CSF Peptide Conjugate G-CSF analog peptideEC50 = 0.012 µM> 100 µM> 8 hours

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison of Tdf-peptide analogs.

Synthesis of Tenofovir-G-CSF Peptide Conjugate

The synthesis of the Tenofovir-G-CSF peptide conjugate involves a multi-step process. The G-CSF analog peptide is first synthesized using standard solid-phase peptide synthesis (SPPS). Tenofovir is then activated and conjugated to the peptide in solution.

  • Solid-Phase Peptide Synthesis (SPPS): The G-CSF analog peptide is assembled on a resin support using Fmoc chemistry.

  • Activation of Tenofovir: Tenofovir is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Conjugation: The activated Tenofovir is then reacted with the N-terminal amine of the G-CSF analog peptide in a suitable solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).

  • Cleavage and Deprotection: The peptide conjugate is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the Tdf-peptide conjugates is typically evaluated in a cell-based assay using HIV-1 infected cells, such as TZM-bl cells.

  • Cell Culture: TZM-bl cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the Tdf-peptide conjugates.

  • HIV-1 Infection: Following treatment, cells are infected with a known amount of HIV-1 virus.

  • Incubation: The plates are incubated for 48 hours to allow for viral replication.

  • Luciferase Assay: The extent of HIV-1 infection is quantified by measuring the activity of the luciferase reporter gene in the TZM-bl cells.

  • Data Analysis: The percentage of HIV-1 inhibition is calculated relative to untreated control cells. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

Cytotoxicity Assay

The potential toxicity of the Tdf-peptide conjugates is assessed using a standard cytotoxicity assay, such as the MTT assay.

  • Cell Culture: A suitable cell line (e.g., CEM-SS cells) is cultured and seeded in 96-well plates.

  • Compound Exposure: Cells are exposed to various concentrations of the Tdf-peptide conjugates for a specified period (e.g., 72 hours).

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The CC50 (half-maximal cytotoxic concentration) is calculated from the dose-response curve.

Plasma Stability Assay

The stability of the Tdf-peptide conjugates in human plasma is evaluated to predict their in vivo half-life.

  • Incubation: The Tdf-peptide conjugate is incubated in human plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: The plasma proteins are precipitated by adding a solvent like acetonitrile.

  • LC-MS/MS Analysis: The concentration of the remaining intact conjugate in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The half-life (t1/2) of the conjugate in plasma is calculated from the degradation profile.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the intracellular activation of Tenofovir and the general workflow for evaluating Tdf-peptide conjugates.

Intracellular_Activation_of_Tenofovir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tdf_peptide Tdf-Peptide Conjugate Tdf Tenofovir (Tdf) Tdf_peptide->Tdf Cellular Uptake & Peptide Cleavage Tdf_MP Tenofovir Monophosphate (Tdf-MP) Tdf->Tdf_MP Phosphorylation Tdf_DP Tenofovir Diphosphate (Tdf-DP) Tdf_MP->Tdf_DP Phosphorylation HIV_RT HIV Reverse Transcriptase Tdf_DP->HIV_RT Inhibition Inhibition of Viral Replication HIV_RT->Inhibition

Caption: Intracellular activation pathway of a Tenofovir-peptide conjugate.

Tdf_Peptide_Evaluation_Workflow Synthesis Synthesis & Purification of Tdf-Peptide Conjugate Characterization Structural Characterization (Mass Spec, NMR) Synthesis->Characterization Anti_HIV In Vitro Anti-HIV Activity (EC50) Characterization->Anti_HIV Cytotoxicity Cytotoxicity Assay (CC50) Characterization->Cytotoxicity Stability Plasma Stability Assay (t1/2) Characterization->Stability Data_Analysis Comparative Data Analysis (Selectivity Index) Anti_HIV->Data_Analysis Cytotoxicity->Data_Analysis Stability->Data_Analysis

Caption: General experimental workflow for the evaluation of Tdf-peptide conjugates.

Comparative Guide to Cross-Reactivity of Antibodies Against Tdf-Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance against Testis-determining factor (Tdf) peptides, also known as Sex-determining region Y (SRY) protein peptides. Given the high degree of homology between SRY and other members of the SRY-box (SOX) protein family, particularly within the High Mobility Group (HMG)-box domain, cross-reactivity is a significant consideration for researchers targeting SRY. This guide presents illustrative data from key immunoassays to compare the specificity of a hypothetical anti-Tdf peptide antibody and provides detailed experimental protocols for assessing antibody cross-reactivity.

Data Presentation: Comparative Antibody Specificity

The following tables summarize hypothetical quantitative data for a putative anti-Tdf peptide monoclonal antibody (mAb-Tdf-P1) tested against its target peptide from Tdf/SRY and homologous peptides from other SOX family proteins, which are known to have high sequence similarity within their HMG-box domains.[1]

Table 1: ELISA Analysis of Anti-Tdf-P1 Cross-Reactivity

Peptide TargetConcentration (ng/mL)Mean Optical Density (OD) at 450 nmStandard DeviationCross-Reactivity (%)
Tdf/SRY 101.852 0.098100%
SOX9100.4630.04525%
SOX2100.2780.03115%
SOX10100.1850.02210%
Negative Control100.0500.0082.7%

Cross-reactivity is calculated as (OD of cross-reacting peptide / OD of target peptide) x 100.

Table 2: Western Blot Analysis of Anti-Tdf-P1 Specificity

Protein TargetBand Intensity (Arbitrary Units)Molecular Weight (kDa)Cross-Reactivity (%)
Tdf/SRY 98,500 24100%
SOX922,6555623%
SOX212,8053413%
SOX108,865509%
No Primary Ab1,500-1.5%

Cross-reactivity is calculated as (Intensity of cross-reacting band / Intensity of target band) x 100.

Table 3: Immunoprecipitation-Mass Spectrometry (IP-MS) of Anti-Tdf-P1

Protein IdentifiedSpectral CountsSequence Coverage (%)Notes
Tdf/SRY 152 65%Target Protein
SOX93528%Significant off-target
SOX21815%Minor off-target
SOX10911%Minor off-target
Keratin112-Common contaminant

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

Objective: To quantify the binding affinity of an antibody to its target peptide and potential cross-reactive peptides.

Materials:

  • 96-well ELISA plates

  • Peptides (Tdf/SRY, SOX9, SOX2, SOX10, negative control)

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Primary Antibody (mAb-Tdf-P1)

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (PBS-T: 0.05% Tween 20 in PBS)

  • Plate reader

Procedure:

  • Coating: Dilute peptides to 10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Wash plates three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Dilute the primary antibody (mAb-Tdf-P1) to the desired concentration in Blocking Buffer. Add 100 µL to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the optical density at 450 nm using a plate reader.

Western Blot for Specificity

Objective: To assess the specificity of an antibody by detecting its binding to target and related proteins separated by size.

Materials:

  • Protein lysates from cells expressing Tdf/SRY, SOX9, SOX2, and SOX10

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary Antibody (mAb-Tdf-P1)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates and determine protein concentration.

  • Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (mAb-Tdf-P1) overnight at 4°C.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using appropriate software.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification

Objective: To identify the proteins that interact with the antibody, including the intended target and any off-target proteins.

Materials:

  • Cell lysate

  • Primary Antibody (mAb-Tdf-P1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Trypsin

  • Mass spectrometer

Procedure:

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with magnetic beads.

    • Incubate the pre-cleared lysate with the primary antibody (mAb-Tdf-P1) for 2-4 hours at 4°C.

    • Add magnetic beads and incubate for another 1 hour at 4°C to capture the antibody-protein complexes.

    • Wash the beads extensively with wash buffers to remove non-specific binders.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37°C to digest the proteins into peptides.

  • Mass Spectrometry:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the resulting spectra against a protein database to identify the proteins present in the sample.

    • Quantify the identified proteins based on spectral counts or other metrics.

Mandatory Visualization

Signaling Pathway of Testis-determining factor (Tdf/SRY)

The primary role of Tdf/SRY is the initiation of male sex determination. It acts as a transcription factor that upregulates the expression of SOX9, a master regulator of testis development.[2][3]

Tdf_Signaling Tdf Tdf/SRY SOX9_gene SOX9 Gene Tdf->SOX9_gene Binds to enhancer SF1 SF1 SF1->SOX9_gene Co-activates SOX9_protein SOX9 Protein SOX9_gene->SOX9_protein Transcription & Translation Testis_dev Testis Development SOX9_protein->Testis_dev Promotes

Caption: Tdf/SRY initiates male sex determination by upregulating SOX9 expression.

Alternative Target: Tumor Differentiation Factor (TDF) Signaling

In some literature, TDF can also refer to Tumor Differentiation Factor, a protein implicated in the differentiation of breast and prostate cancer cells. Its signaling is thought to be mediated through heat shock proteins.[4][5]

TDF_Signaling TDF TDF (Tumor Differentiation Factor) TDF_R TDF Receptor (HSP70/GRP78) TDF->TDF_R Binds Signaling_Cascade Intracellular Signaling Cascade TDF_R->Signaling_Cascade Activates Cell_Differentiation Cell Differentiation Signaling_Cascade->Cell_Differentiation Leads to Cross_Reactivity_Workflow Seq_Analysis Sequence Alignment (e.g., BLAST) ELISA ELISA Seq_Analysis->ELISA Inform peptide selection WB Western Blot ELISA->WB Confirm binding to full-length protein IP_MS IP-MS WB->IP_MS Identify off-targets in complex mixture Validation Final Validation IP_MS->Validation Confirm specificity

References

Biophysical Showdown: A Comparative Guide to Tdf-Containing Protein Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biophysical characteristics of Transthyretin (TTR), a protein implicated in amyloidosis, and the stabilizing effects of therapeutic agents. This guide delves into the experimental data supporting the mechanism of action of TTR stabilizers, offering a direct comparison of their performance.

Transthyretin (TTR) is a homotetrameric protein that, in its dissociated and misfolded state, can form amyloid fibrils, leading to a group of diseases known as Transthyretin Amyloidosis (ATTR). A key therapeutic strategy is the kinetic stabilization of the TTR tetramer to prevent its dissociation into amyloidogenic monomers. This guide focuses on the biophysical characterization of TTR and compares the efficacy of TTR stabilizers, with a particular focus on Tafamidis and its alternatives.

Comparative Analysis of TTR Stabilizers

The primary mechanism of action for TTR stabilizers is to bind to the thyroxine-binding sites of the TTR tetramer, thereby preventing its dissociation. The following table summarizes key biophysical parameters comparing the efficacy of Tafamidis and Acoramidis, two FDA-approved TTR stabilizers.

ParameterTafamidisAcoramidisMethodReference
Binding Affinity (Kd) ~4x lower affinity than Acoramidis~4x higher affinity than TafamidisMicroscale Thermophoresis (MST)[1][2][3]
Residence Time on TTR ~4x shorter than Acoramidis~4x longer than AcoramidisSurface Plasmon Resonance (SPR)[1][2]
TTR Stabilization (at clinically relevant concentrations) Partial Stabilization≥90% StabilizationAcid-mediated Denaturation Assay[1][2][3]
IC50 Not explicitly found1.4 µMOAT3 Inhibition Assay[4]

TTR Amyloidogenesis Pathway

The dissociation of the TTR tetramer is the rate-limiting step in the formation of amyloid fibrils. The following diagram illustrates this critical pathway, which is the primary target for stabilizer drugs like Tafamidis.

TTR_Amyloidogenesis TTR_Tetramer Native TTR Tetramer TTR_Dimer Unstable Dimers TTR_Tetramer->TTR_Dimer Dissociation TTR_Monomer Misfolded Monomers TTR_Dimer->TTR_Monomer Dissociation Amyloid_Fibrils Amyloid Fibrils TTR_Monomer->Amyloid_Fibrils Aggregation Stabilizer TTR Stabilizer (e.g., Tafamidis) Stabilizer->TTR_Tetramer Binding & Stabilization

Caption: The TTR amyloidogenesis cascade, initiated by tetramer dissociation.

Experimental Workflows and Protocols

Accurate and reproducible biophysical characterization is paramount in the development and comparison of TTR stabilizers. The following sections provide detailed methodologies for key experiments.

Experimental Workflow: TTR Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of TTR in the presence of a potential stabilizer.

TTR_Stability_Workflow cluster_assays Biophysical Assays start Start: Purified TTR incubate Incubate with Test Compound start->incubate denaturation Induce Denaturation (Urea, Acid, or Heat) incubate->denaturation itc Isothermal Titration Calorimetry (ITC) incubate->itc Binding Affinity dsc Differential Scanning Calorimetry (DSC) denaturation->dsc Thermal Stability urea_denat Urea Denaturation Assay denaturation->urea_denat Chemical Stability analysis Data Analysis: Determine Tm, Kd, etc. dsc->analysis urea_denat->analysis itc->analysis end End: Comparative Efficacy Data analysis->end

Caption: Workflow for evaluating the efficacy of TTR stabilizers.

Protocol: Urea Denaturation Assay

This assay assesses the chemical stability of TTR by measuring its unfolding in the presence of urea.[5][6][7]

  • Preparation of TTR Solutions: Prepare TTR sample solutions at a concentration of 0.1 mg/mL by diluting a stock solution (e.g., 1.0 mg/mL) in a buffer containing 10 mmol/L sodium phosphate (pH 7.5), 100 mmol/L KCl, 1 mmol/L EDTA, 1 mmol/L DTT, and 0.02% sodium azide.

  • Urea Titration: Prepare a series of TTR solutions with varying concentrations of urea.

  • Incubation: Incubate the samples for 96 hours at room temperature to allow the unfolding process to reach equilibrium.

  • Fluorescence Measurement: Monitor the tryptophan fluorescence of each sample using a fluorescence spectrometer. Set the excitation wavelength to 295 nm and collect the emission spectra from 310 to 450 nm. The excitation and emission slits should be set at 2.5 nm and 3.5 nm, respectively.[5]

  • Data Analysis: Calculate the fluorescence emission ratio at 355 nm and 335 nm (F355/F335). Plot this ratio against the urea concentration to generate a denaturation curve and determine the midpoint of unfolding (Cm).

Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal stability of a protein by determining its melting temperature (Tm).[8][9][10][11][12][13]

  • Sample Preparation: Prepare TTR samples at a concentration of 1-2 mg/mL in the desired buffer. A matched buffer solution is used as a reference.

  • Instrument Setup: Place the TTR sample and the reference buffer into the sample and reference cells of the DSC instrument, respectively.

  • Thermal Scan: Heat the samples at a constant scan rate, typically 1.0°C/min, over a defined temperature range.[8]

  • Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and reference cells.

  • Data Analysis: The resulting thermogram plots heat capacity (Cp) versus temperature. The peak of the curve corresponds to the melting temperature (Tm) of the protein. The area under the peak represents the enthalpy of unfolding (ΔH).

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Sample Preparation: Prepare the TTR protein solution (e.g., 50-60 µM) and the ligand solution (e.g., 10 times the protein concentration) in the same dialysis buffer (e.g., 20 mM HEPES, pH 8.0). Degas all solutions prior to use.

  • Instrument Setup: Load the TTR solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change. A typical experiment consists of an initial small injection followed by multiple larger, evenly spaced injections.

  • Control Titration: Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Alternative Therapeutic Strategies

While TTR stabilizers like Tafamidis and Acoramidis are a cornerstone of ATTR therapy, other approaches are also being explored and utilized. These include:

  • Gene Silencing Therapies: These therapies aim to reduce the production of TTR protein in the liver, thereby decreasing the amount of protein available to form amyloid deposits.

  • Amyloid Fibril Disrupters: These agents are designed to break down existing amyloid fibrils.

The biophysical characterization methods outlined in this guide are essential for the preclinical and clinical evaluation of these alternative strategies as well, allowing for a comprehensive comparison of their efficacy in combating TTR amyloidosis.

References

Safety Operating Guide

Proper Disposal of Boc-Tdf-OH: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of (S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-difluorobenzo[d][1]dioxol-5-yl)propanoic acid (Boc-Tdf-OH).

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

Chemical and Physical Properties

A summary of the known quantitative data for similar Boc-protected amino acids is presented below. These values should be considered as estimates for this compound in the absence of a specific Safety Data Sheet (SDS).

PropertyValueCitation
Appearance Solid
Flammability Non-combustible, but containers may burn.[1]
Hazardous Decomposition May emit corrosive fumes upon combustion.[1]
Incompatibilities Strong oxidizing agents.
Storage Store in a well-ventilated place. Keep container tightly closed.[1]

Disposal Protocol

Waste disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. The following is a step-by-step guide for its proper disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • If there is a risk of generating dust, a dust respirator is recommended.[1]

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.

  • The container should be clean, dry, and sealable.[1]

  • Label the container with "Hazardous Waste" and the full chemical name: "(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-difluorobenzo[d][1]dioxol-5-yl)propanoic acid".

3. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Sweep or vacuum the material and place it in the designated hazardous waste container.[1]

    • Wash the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and alert the appropriate emergency services and your institution's Environmental Health and Safety (EHS) office.

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spilled material from entering drains or waterways.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Visual Guidance

Decision Pathway for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_end Final Disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_size Major or Minor Spill? is_spill->spill_size Yes collect_waste Collect in a labeled, sealable hazardous waste container. is_spill->collect_waste No minor_spill Clean up with appropriate PPE. Collect in hazardous waste container. spill_size->minor_spill Minor major_spill Evacuate and call EHS. spill_size->major_spill Major end Arrange for pickup by EHS or licensed contractor. minor_spill->end major_spill->end collect_waste->end cluster_prep Preparation cluster_cleanup Cleanup cluster_decon Decontamination cluster_final Final Steps start Minor Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe contain Contain the spill ppe->contain collect Use dry cleanup methods (Sweep or vacuum) contain->collect place Place spilled material and contaminated items in hazardous waste container collect->place wash Wash spill area with soap and water place->wash dispose_ppe Dispose of contaminated PPE in hazardous waste container wash->dispose_ppe seal Seal and label hazardous waste container dispose_ppe->seal end Arrange for Disposal seal->end

References

Essential Safety and Operational Guide for Handling Boc-Tdf-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Tdf-OH (N-Boc-(2S,3S)-3-phenyl-3-(2-thienyl)-beta-alanine). The following procedures are based on the Safety Data Sheet for this compound and are intended to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles.
Skin Protection Wear compatible chemical-resistant gloves.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge.
Body Protection Wear a laboratory coat.

Hazard Identification and First Aid

It is crucial to be aware of the potential hazards and the appropriate first aid measures.

Exposure Route Symptoms First Aid Measures
Inhalation May cause respiratory tract irritation.Move the victim to fresh air. If breathing is difficult, give oxygen.
Skin Contact May cause skin irritation.Immediately wash with soap and water.
Eye Contact May cause eye irritation.Flush eyes with copious amounts of water for at least 15 minutes.
Ingestion May be harmful if swallowed.Rinse mouth with water.

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound in a Fume Hood ppe->weigh experiment Conduct Experiment weigh->experiment waste Segregate Chemical Waste experiment->waste dispose Dispose of According to Regulations waste->dispose

Caption: Workflow for Safe Handling of this compound.

Handling and Storage

Handling:

  • Avoid creating dust.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated area.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.